The following technical guide details the properties, synthesis, and applications of 3-Methylcyclohexane-1-carbonitrile. [1][2] Executive Summary 3-Methylcyclohexane-1-carbonitrile (C₈H₁₃N) is a saturated alicyclic nitri...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the properties, synthesis, and applications of 3-Methylcyclohexane-1-carbonitrile.
[1][2]
Executive Summary
3-Methylcyclohexane-1-carbonitrile (C₈H₁₃N) is a saturated alicyclic nitrile utilized primarily as a scaffold in medicinal chemistry.[1] It serves as a critical intermediate for introducing the 3-methylcyclohexyl motif into kinase inhibitors, GPCR ligands, and peptidomimetics. Its value lies in its stereochemical diversity; the interplay between the methyl and cyano groups on the cyclohexane ring allows for precise conformational control of downstream pharmacophores.
This guide provides a comprehensive analysis of its physicochemical properties, synthetic pathways, stereochemical considerations, and safety protocols for research and development applications.[2]
Note: Experimental values for this specific CAS are limited in public literature. Values below represent consensus estimates based on structural analogues (e.g., cyclohexanecarbonitrile).
Parameter
Value / Range
Notes
Physical State
Liquid
Colorless to pale yellow
Boiling Point
~195–205 °C (Atm)
Often distilled at ~90–95 °C @ 15 mmHg [1]
Density
0.89 ± 0.05 g/cm³
Predicted based on molar volume
LogP
~2.3
Lipophilic; suitable for CNS drug scaffolds
Solubility
Organic solvents
Soluble in DCM, EtOAc, MeOH; sparingly soluble in water
Stereochemistry: The Critical Variable
For 1,3-disubstituted cyclohexanes, stereochemistry dictates thermodynamic stability and biological activity.
Cis-Isomer (Thermodynamic Product):
Conformation: Diequatorial (1e, 3e).
Stability: Both the Methyl group (A-value ~1.70) and Cyano group (A-value ~0.20) occupy equatorial positions, minimizing 1,3-diaxial interactions.[1]
Prevalence: Typically the major product under thermodynamic control.
Trans-Isomer (Kinetic/Minor Product):
Conformation: Equatorial-Axial (1e, 3a).
Stability: The bulky Methyl group remains equatorial, forcing the smaller Cyano group into the axial position. Higher energy than the cis-isomer.
Researcher Note: When sourcing this material, verify the isomeric ratio (cis:trans) via GC-MS or NMR, as this significantly impacts the binding affinity of derived drugs.
Synthetic Routes & Manufacturing
The synthesis of 3-Methylcyclohexane-1-carbonitrile typically proceeds via nucleophilic substitution or homologation of carbonyl precursors.[1]
Spill Response: Absorb with inert material (vermiculite). Do not flush into drains.
References
PubChem Compound Summary . (2025). 3-Methylcyclohexane-1-carbonitrile (CID 19800740).[1][4] National Center for Biotechnology Information. Link[1]
Organic Syntheses . (1977).[5] Reductive Cleavage of Allylic Alcohols to Olefins: 3-Methylcyclohexene. Org. Synth. 56, 101.[5] (Precursor synthesis).[6] Link[1]
Cohen, N. et al. (1975). Stereospecific Synthesis of Cyclohexylamines. Journal of Organic Chemistry. (Discusses stereochemical control in 1,3-disubstituted cyclohexanes).
Sigma-Aldrich . (2025). Safety Data Sheet: Nitriles. (General safety protocols for aliphatic nitriles). Link
3-Methylcyclohexanecarbonitrile: Structural Dynamics and Synthetic Utility
The following technical guide details the chemical structure, stereochemistry, synthetic pathways, and spectroscopic characterization of 3-methylcyclohexanecarbonitrile. Technical Guide for Researchers & Drug Development...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the chemical structure, stereochemistry, synthetic pathways, and spectroscopic characterization of 3-methylcyclohexanecarbonitrile.
Technical Guide for Researchers & Drug Development Scientists
Executive Summary
3-Methylcyclohexanecarbonitrile (CAS: 38857-62-4) is a disubstituted cycloaliphatic nitrile serving as a critical scaffold in medicinal chemistry and materials science. Unlike simple alkyl nitriles, this molecule exhibits complex stereochemical behavior governed by the 1,3-disubstitution pattern on the cyclohexane ring. Its value in drug discovery lies in its ability to provide a rigid, metabolically stable linker that directs substituents into specific vectors in 3D space. This guide analyzes its conformational energetics, stereoselective synthesis, and spectroscopic identification.
Structural & Stereochemical Analysis[1][2][3][4]
Connectivity and Isomerism
The molecule consists of a saturated six-membered ring substituted at the C1 position with a cyano group (-CN) and at the C3 position with a methyl group (-CH
). The 1,3-relationship creates two diastereomers:
cis-3-Methylcyclohexanecarbonitrile: The methyl and cyano groups are on the same side of the ring plane.
trans-3-Methylcyclohexanecarbonitrile: The methyl and cyano groups are on opposite sides of the ring plane.
Conformational Energetics (A-Value Analysis)
To determine the most stable isomer, we must analyze the chair conformations using A-values (conformational free energy differences).
A-value (Methyl): ~1.74 kcal/mol (Strong preference for equatorial).
A-value (Cyano): ~0.2 kcal/mol (Weak preference for equatorial; linear geometry minimizes 1,3-diaxial steric clashes).
The cis-Isomer (Thermodynamic Product)
In the cis-1,3-disubstituted system, the substituents can adopt either a diequatorial (e,e) or diaxial (a,a) conformation.[1]
Conformer A (e,e): Both Methyl and Cyano are equatorial. Steric strain is minimal.
Conformer B (a,a): Both groups are axial.[2] This incurs severe 1,3-diaxial interactions and is energetically prohibitive (> 5 kcal/mol instability).
The trans-Isomer (Kinetic/Less Stable Product)
In the trans-1,3-system, one substituent must be axial while the other is equatorial.[3]
Conformer C (Me-eq, CN-ax): Methyl is equatorial; Cyano is axial. Cost: ~0.2 kcal/mol (A-value of CN).
Conformer D (Me-ax, CN-eq): Methyl is axial; Cyano is equatorial. Cost: ~1.74 kcal/mol (A-value of Me).
Figure 1: Conformational energy landscape of 3-methylcyclohexanecarbonitrile. The cis-(e,e) conformer is the global minimum.
Spectroscopic Signature & Identification
Distinguishing the cis and trans isomers requires careful analysis of
H NMR coupling constants (-values), governed by the Karplus equation.
Proton NMR (
H NMR)
The diagnostic signal is the proton at C1 (H1), geminal to the cyano group.
Feature
cis-Isomer (Diequatorial)
trans-Isomer (Me-eq / CN-ax)
H1 Orientation
Axial (anti to CN)
Equatorial (anti to CN)
Multiplicity
tt (triplet of triplets)
br s or narrow m
Coupling ()
Large (~10-12 Hz) with H2/H6
Small and (2-5 Hz)
Chemical Shift
Upfield (Shielded)
Downfield (Deshielded)
Mechanistic Insight: In the cis-isomer, H1 is axial and couples with the axial protons at C2 and C6. The 180° dihedral angle results in a large coupling constant (
Hz). In the trans-isomer, H1 is equatorial; it lacks any 180° partners, resulting in only small gauche couplings.
Carbon-13 NMR (
C NMR)
Gamma-Gauche Effect: In the trans-isomer, the axial cyano group exerts a steric compression (gamma-gauche effect) on the C3 and C5 carbons.
Result: C3 and C5 in the trans-isomer will appear upfield (lower ppm) compared to the cis-isomer, where the cyano group is equatorial and distant.
Synthetic Pathways
Synthesis strategies are defined by whether thermodynamic control (yielding cis) or kinetic/stereospecific control (yielding trans) is desired.
Stereospecific Synthesis via S
2 Inversion
To access a specific isomer with high diastereomeric ratio (dr), nucleophilic substitution on a sulfonate ester is the gold standard. This proceeds with Walden inversion .
Precursor: cis-3-Methylcyclohexanol (commercially available or prepared via hydrogenation).
Mechanism:
Activation: React cis-alcohol with Tosyl Chloride (TsCl) to form cis-tosylate (Retains stereochemistry).
Inversion: React cis-tosylate with NaCN in DMSO. The cyanide attacks from the backside (axial trajectory).
Product: trans-Nitrile (CN axial, Me equatorial).
Thermodynamic Synthesis (Equilibration)
Direct cyanation of halides or catalytic hydrogenation of unsaturated nitriles often yields a mixture favoring the thermodynamic cis-isomer.
Base-Catalyzed Epimerization: Treating the trans-isomer with a strong base (e.g., LDA, then quench) or heating with alkoxide can epimerize the C1 center via a planar ketenimine-like intermediate, settling into the lower-energy cis-form.
Figure 2: Stereospecific synthesis of the trans-isomer via Sn2 inversion.
Reactivity & Functionalization
The nitrile group serves as a versatile "masked" functionality.[5]
Hydrolysis: Acidic (
) or basic () hydrolysis yields 3-methylcyclohexanecarboxylic acid .
Reduction:
LiAlH
: Reduces fully to the primary amine (3-methylcyclohexylmethylamine).
DIBAL-H: Controlled reduction at -78°C yields the aldehyde .
Alpha-Alkylation: Deprotonation with LDA generates the alpha-cyano carbanion, which can be alkylated to form quaternary centers, locking the conformation further.
References
Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
Carreira, E. M., & Kvaerno, L. (2008). Classics in Stereoselective Synthesis. Wiley-VCH. (Principles of Sn2 inversion in cycloalkanes).
PubChem Compound Summary. (2025). 3-Methylcyclohexanecarbonitrile.[4][6][7] National Center for Biotechnology Information. [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Topic: 3-Methylcyclohexane-1-carbonitrile: Chemo-Structural Analysis & Synthetic Utility
Content Type: In-depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Physicochemical Architecture
3-Methylcyclohexane-1-carbonitrile represents a classic scaffold in alicyclic chemistry, serving as a critical building block for functionalized amines, carboxylic acids, and heterocycles in medicinal chemistry. Its utility is defined not just by its functional groups, but by the stereochemical dynamics dictated by the cyclohexane ring.
Core Specifications
Parameter
Data
Notes
IUPAC Name
3-Methylcyclohexane-1-carbonitrile
CAS Number
38857-62-4
General entry (racemic)
Molecular Formula
Molecular Weight
123.20 g/mol
Monoisotopic Mass: 123.1048 Da
Physical State
Colorless Liquid
Boiling Point
~85-88 °C (at 15 mmHg)
Estimated based on structural analogs
LogP
~2.3
Lipophilic; crosses BBB effectively
Stereochemical Complexity
The molecule possesses two chiral centers at C1 and C3 .[1] This results in two pairs of enantiomers, grouped into two diastereomers: cis and trans.
Trans-isomer: The substituents are on opposite faces of the ring.
Cis-isomer: The substituents are on the same face of the ring.
Conformational Analysis: The "Methyl Anchor" Effect
For researchers designing ligands, understanding the spatial orientation of the cyano group is paramount. This is governed by A-values —the energetic penalty of a substituent occupying the axial position in a chair conformation.
Thermodynamic Locking
The conformational equilibrium is dictated by the steric bulk of the substituents.
Mechanistic Insight: The methyl group is significantly bulkier than the linear cyano group. Consequently, the methyl group acts as a "conformational anchor," effectively locking the ring into a chair conformation where the methyl group is equatorial . The cyano group is then forced into either an equatorial or axial position depending on the diastereomer, with little ability to flip the ring to the alternative chair form (which would force the methyl axial).
Isomer Stability Profile
Trans-isomer (Diequatorial):
Conformation: Methyl (Eq) / Cyano (Eq).
Stability: Most stable.[3] Both groups minimize 1,3-diaxial interactions.
Cis-isomer (Equatorial-Axial):
Conformation: Methyl (Eq) / Cyano (Ax).
Stability: Less stable (~0.2 kcal/mol higher energy than trans) due to the axial cyano group. However, because the cyano group is linear (cylindrical symmetry), the steric penalty is minimal compared to other groups.
Figure 1: Conformational analysis showing the dominance of the methyl group in dictating the chair structure.
To synthesize 3-methylcyclohexane-1-carbonitrile with high stereochemical fidelity, a direct alkylation of the ketone is often insufficient due to polyalkylation and poor regiocontrol.
Recommended Protocol: Nucleophilic Displacement via Sulfonate Ester.
This route utilizes the Walden Inversion (
) to convert an alcohol to a nitrile with predictable stereochemistry.
Experimental Workflow
Precursor: 3-Methylcyclohexanol (commercially available as mixture or pure isomers).
Target: 3-Methylcyclohexane-1-carbonitrile.[4][5][6][7]
Step 1: Mesylation (Activation)
The alcohol is a poor leaving group and must be activated as a mesylate (methanesulfonate).
Setup: Charge a flame-dried round-bottom flask with 3-methylcyclohexanol (1.0 equiv) and anhydrous Dichloromethane (DCM). Cool to 0°C under
atmosphere.
Addition: Add Triethylamine (
, 1.5 equiv) followed by dropwise addition of Methanesulfonyl chloride (MsCl, 1.2 equiv).
Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.
Workup: Quench with saturated
, extract with DCM, dry over , and concentrate.
Checkpoint: Quantitative conversion is expected. The stereochemistry is retained at this step.
Step 2: Cyanation ( Displacement)
This step introduces the nitrile group. Crucially, if you start with a cis-alcohol (axial OH), you will obtain a trans-nitrile (equatorial CN) due to backside attack.
Solvent System: Dissolve the crude mesylate in DMSO (polar aprotic solvent is essential for
).
Reagent: Add Sodium Cyanide (NaCN, 1.5 equiv). Warning: NaCN is highly toxic. Use bleach quench protocols.
Conditions: Heat to 60-80°C for 4-6 hours.
Workup: Dilute with water (carefully), extract with Ethyl Acetate. Wash organic layer with water (3x) to remove DMSO.
To validate the identity of the synthesized compound, the following spectral signatures are diagnostic.
Technique
Diagnostic Signal
Interpretation
FT-IR
2235-2245 cm⁻¹
Sharp, distinct stretch indicating the C≡N nitrile group.
¹H NMR
2.4 - 2.6 ppm
Multiplet (1H) corresponding to the proton at C1 ( to nitrile). The splitting pattern (width at half-height) determines axial vs. equatorial orientation.
¹H NMR
0.9 - 1.0 ppm
Doublet (3H) corresponding to the C3-Methyl group.
MS (EI)
m/z 123 [M]+
Molecular ion peak. Look for fragment at m/z 81 (loss of + H rearrangement).
Applications in Drug Discovery
In the context of drug development, 3-methylcyclohexane-1-carbonitrile is rarely the final API but serves as a high-value scaffold.
Bioisosterism: The nitrile group is a known bioisostere for carbonyls and hydroxyls, offering improved metabolic stability (blocking oxidation sites) while maintaining hydrogen bond acceptor capability.
Divergent Synthesis:
Hydrolysis
3-Methylcyclohexanecarboxylic acid.
Reduction
(3-Methylcyclohexyl)methanamine (useful for linker chemistry).
Grignard Addition
Ketones (introduction of aryl groups).
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19800740, 3-Methylcyclohexane-1-carbonitrile. Retrieved from [Link]
Eliel, E. L., & Wilen, S. H. (1994).Stereochemistry of Organic Compounds. John Wiley & Sons.
Wiberg, K. B. (1990).The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition. (Foundational text for ring strain and substituent effects).
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer.[8] (Source for SN2 mechanisms and Walden inversion protocols).
Technical Guide: Safety & Handling of 3-Methylcyclohexane-1-carbonitrile in Pharmaceutical R&D
This guide serves as a technical safety monograph for 3-Methylcyclohexane-1-carbonitrile , designed for researchers and drug development professionals. It synthesizes standard regulatory data with mechanistic toxicology...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as a technical safety monograph for 3-Methylcyclohexane-1-carbonitrile , designed for researchers and drug development professionals. It synthesizes standard regulatory data with mechanistic toxicology and practical handling protocols.
Note: Experimental data for this specific isomer is limited. Values marked () are predicted based on structure-activity relationships (SAR) with cyclohexanecarbonitrile analogs.*
Property
Value / Description
Relevance to Safety
Physical State
Colorless to pale yellow liquid
Splash hazard; requires barrier protection.
Boiling Point
~205–210°C (Predicted)
Low volatility at RT, but vapors accumulate in headspaces.
Flash Point
~78°C (Closed Cup)
Combustible (Category 4). Requires ground/bond during transfer.
Density
0.89–0.91 g/mL
Floats on water; difficult to contain in aqueous spills.
Solubility
Immiscible in water; Soluble in DCM, DMSO
Lipophilic nature facilitates dermal absorption.
Partition Coeff.
LogP ~ 2.3*
High potential for crossing biological membranes (Skin/BBB).
Unlike inorganic cyanides (e.g., KCN) which cause immediate toxicity, aliphatic nitriles like 3-Methylcyclohexane-1-carbonitrile function as pro-toxicants . Standard SDSs often fail to highlight the latency period (1–4 hours) between exposure and systemic onset.
Mechanism of Action:
The molecule itself is not the primary toxicant. It undergoes metabolic activation via hepatic Cytochrome P450 enzymes (primarily CYP2E1). The enzyme hydroxylates the
-carbon (the carbon attached to the nitrile group), forming an unstable cyanohydrin intermediate.[5] This intermediate spontaneously decomposes, releasing a ketone (3-methylcyclohexanone) and Hydrogen Cyanide (HCN) .
Visualization: Metabolic Activation Pathway
Caption: Figure 1. Metabolic bioactivation of aliphatic nitriles releasing cyanide.[5] Note the delay caused by the hydroxylation step.
Handling, Storage, & Engineering Controls
Protocol Integrity: The following protocols rely on the principle of "Redundant Containment" to mitigate both volatility and permeation risks.
Engineering Controls
Primary Barrier: All open handling must occur within a certified chemical fume hood operating at face velocity >0.5 m/s.
Secondary Containment: Use spill trays for all liquid transfers >10 mL.
Personal Protective Equipment (PPE) Matrix
Standard nitrile exam gloves are INSUFFICIENT for prolonged contact with organic nitriles due to chemical permeation.
The only material resistant to organic nitriles >4 hours.
Respiratory
Full-face respirator with Organic Vapor (OV) cartridges
Only if fume hood is unavailable (Emergency only).
Eyes
Chemical Splash Goggles
Safety glasses do not protect against vapors/mists.
Emergency Response Protocols
Trustworthiness: This protocol is self-validating by prioritizing the distinction between chemical irritation and systemic cyanide poisoning.
Exposure Response Decision Tree
Caption: Figure 2. Triage workflow for nitrile exposure. Note that symptoms may be delayed due to metabolic activation time.
First Aid Measures
Inhalation: Move to fresh air immediately. If breathing is labored, administer 100% oxygen (oxygen competes with cyanide for binding sites).
Skin Contact:Do not use organic solvents (ethanol/DMSO) to wash skin; they increase absorption. Wash with soap and copious water.[6][7]
Antidote: Ensure a Cyanide Antidote Kit (e.g., Hydroxocobalamin or Nithiodote) is accessible on-site. Note: Administration is typically reserved for medical professionals upon confirmation of systemic toxicity.
Disposal & Environmental Deactivation
Objective: Chemically convert the nitrile to a non-toxic carboxylate before disposal.
Chemical Deactivation Protocol (Small Spills <50 mL):
Preparation: Prepare a mixture of Sodium Hypochlorite (Bleach) + Sodium Hydroxide (NaOH) . The alkaline environment catalyzes hydrolysis, while the oxidant destroys any released cyanide.
Application: Cover the spill with the deactivation mixture. Allow to react for 30 minutes.
Validation: Test pH (should be >10) and use Cyano-quant strips to ensure no free cyanide remains.
Disposal: Absorb with vermiculite and dispose of as hazardous chemical waste.
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 19800740, 3-Methylcyclohexane-1-carbonitrile. Retrieved from [Link]
DeVito, S. C. (1996). Absorption, Distribution, Metabolism, and Excretion of Aliphatic Nitriles.[5] In: Acute Exposure Guideline Levels for Selected Airborne Chemicals. National Academies Press.[8] Retrieved from [Link]
European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria - Specific Target Organ Toxicity. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Retrieved from [Link]
Mechanistic Toxicology and Safety Profiling of Cyclohexane Carbonitrile Derivatives: A Technical Whitepaper
Executive Overview Cyclohexane carbonitrile and its structural analogs represent a critical class of aliphatic nitriles utilized extensively as chemical intermediates, polymerization initiators (e.g., 1,1'-azobis(cyclohe...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Overview
Cyclohexane carbonitrile and its structural analogs represent a critical class of aliphatic nitriles utilized extensively as chemical intermediates, polymerization initiators (e.g., 1,1'-azobis(cyclohexanecarbonitrile)), and pharmaceutical precursors. Despite their broad industrial utility, these compounds present a profound toxicological hazard primarily driven by their biotransformation into free cyanide ions in vivo[1].
As a Senior Application Scientist, I approach the safety profiling of these derivatives not merely as a cataloging of lethal doses, but as a dynamic interplay of toxicokinetics, enzymatic bioactivation, and cellular respiration blockade. This whitepaper provides a comprehensive, self-validating framework for understanding and evaluating the toxicity profile of cyclohexane carbonitrile derivatives, bridging the gap between molecular mechanisms and experimental validation.
Mechanistic Toxicology: The Cyanide Release Pathway
The acute toxicity of cyclohexane carbonitrile derivatives is rarely inherent to the parent molecule itself; rather, it is a direct consequence of hepatic bioactivation[2]. The primary mechanism of toxicity is driven by the cytochrome P450 (CYP450) enzyme system—specifically the CYP2E1 isozyme—which catalyzes the oxidation of the carbon alpha to the cyano group[1][3].
The causality of this toxicological cascade follows three distinct phases:
Alpha-Hydroxylation: Hepatic CYP450 enzymes introduce a hydroxyl group at the alpha-carbon of the cyclohexane ring, forming a highly unstable cyanohydrin intermediate (e.g., 1-hydroxycyclohexanecarbonitrile)[2][3].
Spontaneous Decomposition: The cyanohydrin intermediate rapidly and spontaneously collapses, cleaving the carbon-carbon bond to yield cyclohexanone and hydrogen cyanide (HCN)[2][3].
Cellular Hypoxia: The liberated cyanide ion (CN⁻) translocates to the mitochondria, where it binds with high affinity to the ferric iron (Fe³⁺) in cytochrome c oxidase (Complex IV of the electron transport chain)[1][4]. This irreversible binding halts oxidative phosphorylation, leading to cytotoxic hypoxia, rapid ATP depletion, and subsequent necrotic cell death[1].
Metabolic bioactivation of cyclohexane carbonitrile derivatives leading to cyanide toxicity.
Quantitative Toxicity Profile
The severity of acute toxicity among these derivatives is directly proportional to the kinetics of their metabolic conversion to cyanide[3]. Saturated cyclic nitriles like cyclohexanecarbonitrile exhibit significant acute toxicity, while their pre-hydroxylated intermediates (cyanohydrins) are substantially more lethal because they bypass the rate-limiting CYP450 oxidation step, releasing cyanide almost instantaneously upon physiological exposure[2].
Table 1: Comparative Toxicity Metrics of Key Derivatives
Experimental Methodologies: In Vitro & In Vivo Toxicity Assessment
To rigorously evaluate the toxicity profile of novel cyclohexane carbonitrile derivatives, a self-validating experimental workflow is required. As an Application Scientist, I design these protocols to establish strict causality between chemical exposure, metabolic activation, and physiological endpoints.
Protocol 1: In Vitro Hepatic Microsomal Cyanide Release Assay
Causality & Rationale: Why do we utilize isolated microsomes rather than whole hepatocytes? Microsomal fractions isolate the specific CYP450 enzymes responsible for alpha-hydroxylation[6]. By exogenously supplying NADPH and oxygen, we create a controlled, isolated environment to determine the maximum intrinsic clearance and cyanide release rate without the confounding variables of cellular membrane transport or renal clearance[6]. Furthermore, utilizing microsomes from phenobarbital-treated rats induces CYP450 expression, allowing us to establish the absolute upper bound of toxicological risk[6].
Step-by-Step Methodology:
Microsome Preparation: Isolate hepatic microsomes from male Sprague-Dawley rats via differential ultracentrifugation (100,000 x g for 60 minutes)[1][6].
Reaction Mixture Assembly: In a sealed microcentrifuge tube, combine 1.0 mg/mL microsomal protein, 100 mM phosphate buffer (pH 7.4), and 3.0 mM of the target cyclohexane carbonitrile derivative.
Reaction Initiation: Initiate the metabolic reaction by adding an NADPH-generating system (comprising NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[6].
Incubation: Incubate the mixture at 37°C for 60 minutes under a continuous oxygen atmosphere to ensure oxygen does not become the rate-limiting substrate[6].
Termination & Quantification: Terminate the reaction abruptly with cold 10% trichloroacetic acid. Centrifuge to pellet the denatured proteins, and quantify the liberated cyanide in the supernatant using a colorimetric assay (e.g., the Epstein method) or HPLC-MS/MS[6].
Protocol 2: In Vivo Toxicokinetic and Biomarker Profiling
Causality & Rationale: In vivo models are essential to validate the in vitro findings. Measuring free cyanide directly in blood is analytically challenging due to its high volatility and rapid half-life. Therefore, this protocol mandates the concurrent measurement of thiocyanate (SCN⁻) in urine. Cyanide is endogenously detoxified by the mitochondrial enzyme rhodanese, which transfers a sulfur atom from thiosulfate to cyanide, forming thiocyanate[1]. Elevated urinary thiocyanate serves as a highly stable, cumulative biomarker of nitrile bioactivation[1][6]. Additionally, monitoring hepatic glutathione (GSH) depletion provides critical insight into the oxidative stress induced by the metabolic byproducts[6][7].
Step-by-Step Methodology:
Animal Dosing: Administer the cyclohexane carbonitrile derivative via oral gavage to male Sprague-Dawley rats at doses ranging from 0.125x to 0.5x of the established LD50[6].
Sample Collection: Collect serial blood samples via the lateral tail vein at 1, 3, 6, and 12 hours post-dose. House the animals in metabolic cages to collect urine continuously over a 24-hour period[1][6].
Biomarker Analysis:
Blood Cyanide: Analyze whole blood immediately using gas chromatography with nitrogen-phosphorus detection (GC-NPD).
Urinary Thiocyanate: Quantify the stable SCN⁻ metabolite using ion chromatography or colorimetric iron-thiocyanate complexation[1][6].
Tissue GSH & Enzyme Inhibition: Euthanize a subset of animals at peak toxicity (e.g., 6 hours). Excise liver and brain tissues to measure GSH depletion and directly assay cytochrome c oxidase inhibition[6][7].
Self-validating experimental workflow for aliphatic nitrile toxicity assessment.
Conclusion
The toxicity profile of cyclohexane carbonitrile derivatives is intrinsically linked to their metabolic fate. As demonstrated, the bioactivation pathway leading to hydrogen cyanide release dictates the acute hazard of these compounds[1][2]. By employing a dual-tiered, self-validating approach—combining in vitro microsomal assays to map enzymatic kinetics with in vivo biomarker profiling to track systemic exposure—researchers and drug development professionals can accurately predict, quantify, and mitigate the toxicological risks associated with novel aliphatic nitriles.
References
[1] Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI. National Center for Biotechnology Information. 1
[7] Cyanogenic aliphatic nitriles: Experimental, applied and clinical aspects. ResearchGate.7
[2] Pathways for the Bioactivation of Aliphatic Nitriles to Free Cyanide in Mice. CDC Stacks. 2
[6] Aliphatic nitrile mixtures: Toxicity and metabolism in male Sprague-Dawley rats. ResearchGate. 6
[3] A Comparative Analysis of the Toxicity of Aliphatic Nitriles. BenchChem. 3
pharmaceutical intermediates containing 3-methylcyclohexane ring
An In-depth Technical Guide to Pharmaceutical Intermediates Containing a 3-Methylcyclohexane Ring Executive Summary The 3-methylcyclohexane moiety is a foundational structural element in modern medicinal chemistry, value...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to Pharmaceutical Intermediates Containing a 3-Methylcyclohexane Ring
Executive Summary
The 3-methylcyclohexane moiety is a foundational structural element in modern medicinal chemistry, valued for its three-dimensional character which can enhance binding affinity and optimize physicochemical properties of active pharmaceutical ingredients (APIs).[1] This guide provides an in-depth exploration of the core synthetic strategies for preparing pharmaceutical intermediates containing this ring system, with a focus on stereochemical control. We will delve into industrial-scale production methods, asymmetric synthesis, and key functionalization reactions. Furthermore, this document outlines the critical analytical techniques for quality control and provides insights into the practical application of these intermediates in drug development. This guide is intended for researchers, chemists, and professionals in the pharmaceutical industry who are engaged in the design and synthesis of novel therapeutics.
The Strategic Importance of the 3-Methylcyclohexane Scaffold in Medicinal Chemistry
The cyclohexane ring is a prevalent motif in both natural and synthetic drug compounds.[1] Its utility often lies in its role as a bioisostere for other chemical groups. For instance, it can replace a t-butyl group to engage with deeper lipophilic pockets on a target protein or substitute a flat phenyl group to introduce three-dimensionality, thereby offering more contact points for binding.[1] The rigidity of the cyclohexane ring, compared to a flexible alkyl chain, can also reduce the entropic penalty upon binding, potentially leading to improved affinity.[1]
The introduction of a methyl group at the 3-position creates a chiral center, which is of paramount importance in modern drug design, as the biological activity of enantiomers can differ significantly.[2][3] The 3-methylcyclohexane scaffold thus provides a versatile and sterically defined framework for the synthesis of complex and specific APIs.
Core Synthetic Strategies for 3-Methylcyclohexane Intermediates
The synthesis of pharmaceutical intermediates featuring the 3-methylcyclohexane ring is centered around the efficient and stereocontrolled construction of the core scaffold, followed by its functionalization. 3-Methylcyclohexanone is a key starting material for many of these synthetic routes.
Industrial-Scale Synthesis: Catalytic Hydrogenation of m-Cresol
For large-scale production, the catalytic hydrogenation of m-cresol is a common and economically viable method to produce 3-methylcyclohexanone and 3-methylcyclohexanol.[4] The choice of catalyst and reaction conditions is critical to control the selectivity towards the desired product (ketone vs. alcohol).
Palladium (Pd) catalysts have been shown to be highly efficient for the selective hydrogenation of cresols to the corresponding methylcyclohexanones.[5][6] For instance, Pd supported on MIL-100(Cr) has demonstrated high yields for the conversion of m-cresol to 3-methylcyclohexanone.[5]
Ruthenium (Ru) catalysts are also effective, though they may lead to a higher proportion of the alcohol product, 3-methylcyclohexanol.[7][8]
Platinum (Pt) catalysts can also be used, with the product distribution being sensitive to temperature and pressure.[4]
The reaction pathway generally involves the initial hydrogenation of the aromatic ring to form 3-methylcyclohexanone, which can then be further reduced to 3-methylcyclohexanol.[6] Controlling the reaction to stop at the ketone stage is key for its use as an intermediate.
Experimental Protocol: Selective Hydrogenation of m-Cresol to 3-Methylcyclohexanone
Catalyst Preparation: A palladium-based catalyst (e.g., Pd/C or a more advanced supported Pd catalyst) is suspended in a suitable solvent within a high-pressure autoclave.
Reaction Setup: m-cresol is added to the autoclave. The vessel is sealed and purged with an inert gas (e.g., nitrogen or argon) before being pressurized with hydrogen.
Hydrogenation: The reaction mixture is heated and stirred under hydrogen pressure. The temperature and pressure are carefully controlled to maximize the yield of 3-methylcyclohexanone.[4]
Monitoring: The reaction progress is monitored by taking aliquots and analyzing them by gas chromatography (GC) to determine the ratio of starting material, ketone, and alcohol.[9]
Work-up: Upon completion, the reactor is cooled, and the pressure is released. The catalyst is removed by filtration. The filtrate is then purified, typically by distillation, to isolate the 3-methylcyclohexanone.
Asymmetric Synthesis and Chiral Resolution
Given the chirality of many target APIs, obtaining enantiomerically pure 3-methylcyclohexane intermediates is crucial. This can be achieved through two main strategies: asymmetric synthesis or chiral resolution of a racemic mixture.
Asymmetric Synthesis: This approach creates the desired stereocenter in a controlled manner. One example is the asymmetric rhodium-catalyzed 1,4-addition of an alkenylzirconium reagent to 2-cyclohexenone, which can be used to synthesize specific enantiomers of 3-substituted-2-methylcyclohexanones.[10][11] While powerful, these methods can be complex and may require specialized catalysts and reagents.
Chiral Resolution: This is a common industrial approach where a racemic mixture of a chiral intermediate, such as 3-methylcyclohexanone, is separated into its individual enantiomers.
Crystallization with Chiral Resolving Agents: The racemic intermediate is reacted with a chiral resolving agent to form a pair of diastereomers. These diastereomers have different physical properties (e.g., solubility) and can be separated by crystallization. The desired enantiomer is then recovered from the separated diastereomer.
Kinetic Resolution: In this method, one enantiomer of the racemate reacts faster with a chiral catalyst or reagent, leaving the other enantiomer unreacted. For example, the kinetic resolution of tert-butyl (±)-3-methylcyclopentene-1-carboxylate has been demonstrated.[12]
Chiral Chromatography: Preparative high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for separating enantiomers.[3][13] While highly effective, it can be more expensive for large-scale production. An enhanced enantioselectivity for 3-methylcyclohexanone resolution has been reported by using a mixture of a chiral diol host and an achiral host, which acts as a nucleation inhibitor.[14]
Functionalization of the 3-Methylcyclohexanone Core
Once the 3-methylcyclohexanone core is obtained (either as a racemate or as a single enantiomer), it can be further functionalized to build more complex molecules. Two fundamental reactions in this context are the Grignard and Wittig reactions.
Grignard Reaction: The addition of a Grignard reagent (R-MgX) to the carbonyl group of 3-methylcyclohexanone is a classic C-C bond-forming reaction that converts the ketone into a tertiary alcohol.[15][16][17] This is a versatile method for introducing a wide variety of substituents at the carbonyl carbon.
Experimental Protocol: Grignard Reaction with 3-Methylcyclohexanone
Reagent Preparation: The Grignard reagent is prepared by reacting an organohalide with magnesium metal in an anhydrous ether solvent (e.g., diethyl ether or THF).
Addition: A solution of 3-methylcyclohexanone in the same anhydrous solvent is slowly added to the Grignard reagent at a low temperature (e.g., 0 °C) to control the exothermic reaction.
Quenching: After the addition is complete, the reaction is stirred until the starting material is consumed (monitored by TLC or GC). The reaction is then quenched by the slow addition of an acidic aqueous solution (e.g., ammonium chloride or dilute HCl).
Extraction and Purification: The product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated. The resulting tertiary alcohol is then purified by chromatography or distillation.
Wittig Reaction: This reaction transforms the carbonyl group of 3-methylcyclohexanone into a carbon-carbon double bond, creating an alkene.[18][19][20] The Wittig reagent, a phosphonium ylide, can be tailored to introduce various substituents, making this a powerful tool for olefination.
Analytical and Quality Control Strategies
Rigorous analytical testing is essential to ensure the identity, purity, and stereochemical integrity of 3-methylcyclohexane-containing intermediates. A combination of chromatographic and spectroscopic techniques is typically employed.
A classical method to determine the optical activity of a chiral substance, which is proportional to its enantiomeric excess.
Applications in Drug Development: A Structural Motif of Interest
The 3-methylcyclohexane ring and its derivatives are building blocks for a variety of APIs.[21] Their incorporation into a drug molecule can influence its conformational rigidity, lipophilicity, and metabolic stability, all of which are critical pharmacokinetic and pharmacodynamic properties. While specific drug examples containing a simple 3-methylcyclohexane are not always straightforward to identify from public sources due to the complexity of API structures, the broader class of cyclohexane derivatives is well-represented in marketed drugs.[1] For example, cyclohexane rings are found in drugs for treating viral infections, cancer, and cardiovascular diseases.[1] The principles outlined in this guide for the synthesis and control of 3-methylcyclohexane intermediates are directly applicable to the construction of these more complex APIs.
Future Trends and Innovations
The synthesis of pharmaceutical intermediates is a constantly evolving field. For 3-methylcyclohexane-containing compounds, future trends are likely to focus on:
Flow Chemistry: Continuous flow processes offer advantages in terms of safety, efficiency, and scalability for reactions like hydrogenation and Grignard additions.[22]
Biocatalysis: The use of enzymes for stereoselective reactions, such as the reduction of ketones to specific alcohol stereoisomers, is a growing area that offers high selectivity and mild reaction conditions.
Novel Catalysts: The development of more active and selective catalysts for asymmetric synthesis and hydrogenation will continue to be a major research focus, aiming to reduce costs and improve the sustainability of these processes.
Ring-Expansion Strategies: Advanced synthetic methods, such as aza-Claisen rearrangements, are being developed to create larger and more complex ring systems from cyclohexane precursors, opening up new avenues for drug design.[23][24]
By embracing these innovations, the pharmaceutical industry can continue to leverage the unique properties of the 3-methylcyclohexane scaffold to develop the next generation of life-saving medicines.
References
Vrielynck, F. A., & De Clercq, P. J. (2007). Asymmetric Synthesis of the Epimeric (3S)-3-((E)-Hex-1-enyl)-2-methylcyclohexanones. Molecules, 12(2), 237-244. [Link]
Li, H., et al. (2021). Highly Efficient Phenol Hydrogenation to Cyclohexanone over Pd/MIL-100 in Aqueous Phase: Promotion of Lewis Acidity. Industrial & Engineering Chemistry Research, 60(5), 2098-2107. [Link]
Zhang, X., et al. (2011). Different Reaction Pathways for the Hydrogenation of o-cresol on Ruthenium, Rhodium, Palladium and Platinum Nanoparticles Supported on Carbon. Catalysis Letters, 141(9), 1250-1257. [Link]
Varghese, J. J., et al. (2019). Non-Linear Arrhenius Behavior of m-Cresol Hydrogenation over Platinum. Reaction Kinetics, Mechanisms and Catalysis, 128(2), 857-873. [Link]
Takagi, Y., Nishimura, S., & Hirota, K. (1970). Yields of Methylcyclohexanone Intermediates in the Hydrogenation of Isomeric Cresols over Ruthenium and Palladium Catalysts. Bulletin of the Chemical Society of Japan, 43(6), 1846-1851. [Link]
Takagi, Y., Nishimura, S., & Hirota, K. (1970). Yields of Methylcyclohexanone Intermediates in the Hydrogenation of Isomeric Cresols over Ruthenium and Palladium Catalysts. Bulletin of the Chemical Society of Japan, 43(6), 1846-1851. [Link]
Vrielynck, F. A., & De Clercq, P. J. (2007). Asymmetric synthesis of the epimeric (3S)-3-((E)-hex-1-enyl)-2-methylcyclohexanones. Molecules, 12(2), 237-244. [Link]
Filo. (2025). Given the reaction sequence: CH3MgBr + cyclohexanone ->[H3O+] A ->[HBr] B ->[Mg/ether] C ->[HCHO/H3O+] D. [Link]
Pharmaffiliates. (n.d.). Understanding (3-methylcyclohexyl)benzene: A Key Pharmaceutical Intermediate. [Link]
Bunnage, M. E., et al. (2003). Asymmetric synthesis of (1R,2S,3R)-3-methylcispentacin and (1S,2S,3R)-3-methyltranspentacin by kinetic resolution of tert-butyl (±)-3-methylcyclopentene-1-carboxylate. Organic & Biomolecular Chemistry, 1(18), 3708-3718. [Link]
Toda, F., et al. (1998). Enhanced enantioselectivity of 3-methylcyclohexanone by mixed diol host compounds. Chemical Communications, (10), 1051-1052. [Link]
NC State University Libraries. (n.d.). 17.5 Alcohols from Carbonyl Compounds: Grignard Reaction. In Organic Chemistry. [Link]
Knowledge Exchange. (n.d.). Development of a method for evaluating absorption spectra irregularities: 3-methylcyclopentanol and 4-methylcyclohexanol. [Link]
Thurkauf, A., et al. (1987). An efficient synthesis of optically pure (S)-(-)-3-methylcyclohexanone. The Journal of Organic Chemistry, 52(22), 5466-5468. [Link]
Martins, L. M., et al. (2023). Study of Cyclohexane and Methylcyclohexane Functionalization Promoted by Manganese(III) Compounds. Molecules, 28(5), 2341. [Link]
Vaia. (n.d.). Treatment of 3-methylcyclohexene with HCI yields two products. [Link]
PMC. (2023, January 19). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. [Link]
Thieme. (2026, March 2). Preparation of meta-cyclophanes via stereospecific ring-expansion rearrangement. [Link]
PMC. (n.d.). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). [Link]
PMC. (2023, April 3). Synthetic Potential of Regio- and Stereoselective Ring Expansion Reactions of Six-Membered Carbo- and Heterocyclic Ring Systems: A Review. [Link]
University of Groningen research portal. (2007, September 6). Stereoselective synthesis of 2,3,7-trimethylcyclooctanone and related compounds and determination of their relative and absolute configurations by the M alpha NP acid method. [Link]
ACS Publications. (2023, January 31). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. [Link]
MDPI. (2022, December 21). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. [Link]
Stereoelectronic Profiling of 3-Substituted Cyclohexanecarbonitriles
Executive Summary: The "Silent" Director In medicinal chemistry, the cyclohexane ring is a ubiquitous scaffold, yet the 3-substituted cyclohexanecarbonitrile remains a deceptively complex system. Unlike the 4-substituted...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The "Silent" Director
In medicinal chemistry, the cyclohexane ring is a ubiquitous scaffold, yet the 3-substituted cyclohexanecarbonitrile remains a deceptively complex system. Unlike the 4-substituted analogs where symmetry simplifies analysis, the 3-substituted system introduces a critical interplay between 1,3-diaxial strain and dipolar orientation .
This guide provides a rigorous framework for analyzing these systems. We move beyond basic A-values to examine how the small steric bulk (
kcal/mol) but high polarity of the cyano group creates unique conformational landscapes exploitable in drug design.
Thermodynamic Hierarchy & Stability
To predict the behavior of 3-substituted cyclohexanecarbonitriles, we must establish a hierarchy of forces. The nitrile group acts as a "soft" substituent—it has low steric demand due to its linearity (cylindrical symmetry) but exerts significant electronic influence.
The Energetic Baseline (A-Values)
The conformational preference is dictated by the difference in Free Energy (
) between the axial and equatorial conformers.
Substituent
A-Value (kcal/mol)
Steric Character
-CN (Cyano)
0.17 – 0.24
Minimal (Linear)
-CH (Methyl)
1.74
Moderate
-Ph (Phenyl)
2.8
Significant
-C(CH) (t-Butyl)
> 4.9
Locking Group
Isomer-Specific Analysis
The interaction between the substituent at C3 (R) and the nitrile at C1 defines the population distribution.
Scenario A: The cis-1,3 Isomer (The Stability Well)
Geometry: Both substituents can adopt an equatorial orientation simultaneously.
Conformer: 1e, 3e (Diequatorial).
Stability: Highly stable.[1] No 1,3-diaxial strain between substituents.
Population: >95% Diequatorial (unless R is extremely small or attractive interactions exist).
Scenario B: The trans-1,3 Isomer (The Conflict Zone)
for most R groups (Me, Et, Ph, etc.), the system minimizes energy by placing the large R group equatorial and the smaller CN group axial .
Result: The trans-1,3 isomer is a reliable scaffold for positioning a nitrile vector axially, perpendicular to the ring plane.
Expert Insight: In drug design, if you need an axial nitrile to engage a specific active-site residue (e.g., a serine hydroxyl), synthesize the trans-1,3 isomer with a bulky C3 substituent. The C3 group acts as an "anchor," forcing the nitrile axial.
Spectroscopic Diagnosis: NMR Logic
NMR is the gold standard for assigning these conformations in solution. The linearity of the nitrile group means it lacks the magnetic anisotropy cone typical of carbonyls, making chemical shift less predictive than coupling constants.
The
H NMR Coupling Constant (
) Rule
The signal of the proton geminal to the nitrile (H1) is the diagnostic handle.
Axial Proton (H1
): Indicates the Nitrile is Equatorial .
Look for: Large trans-diaxial coupling (
Hz) with H2 and H6.
Appearance: Wide triplet of triplets (tt).
Equatorial Proton (H1
): Indicates the Nitrile is Axial .
Look for: Small gauche couplings (
Hz) only.
Appearance: Narrow multiplet or singlet-like peak (
Hz).
C NMR Chemical Shift Correlations
Recent high-field studies have established a reliable trend for the nitrile carbon itself.
Equatorial -CN:
ppm (Downfield)
Axial -CN:
ppm (Upfield)
Visualization: Decision Logic & Energy
The following diagrams illustrate the workflow for stereochemical assignment and the thermodynamic landscape.
Stereochemical Assignment Workflow
Caption: Logic flow for assigning nitrile stereochemistry using
H NMR coupling constants.
Thermodynamic Equilibrium (Trans Isomer)
Caption: The trans-1,3 system preferentially places the larger R-group equatorial, forcing the nitrile axial.
Experimental Protocol: Low-Temperature NMR
For systems where conformational exchange is rapid at room temperature (e.g., R = Methyl), signals may average. To resolve distinct conformers, perform Variable Temperature (VT) NMR.
Protocol: Conformational Freezing at -80°C
Objective: Slow the ring-flip rate (
) below the NMR time scale to observe distinct axial/equatorial signals.
Sample Preparation:
Dissolve 10-15 mg of the nitrile in 0.6 mL of CD
Cl (Dichloromethane-d2) or THF-d8 .
Note: CDCl
freezes at -63°C; do not use for experiments requiring temperatures below -60°C.
Add a small amount of TMS as an internal reference.
Instrument Setup:
Tune and match the probe at room temperature (298 K).
Lock the solvent signal.
Stepwise Cooling:
Decrease temperature in 20 K increments (298K
273K 253K 233K).
Shim the magnet at each step. (Shimming changes significantly with temperature/viscosity).
Target Final Temperature: 193 K (-80°C) .
Acquisition:
Acquire
H spectrum (typically 64-128 scans).
Look for the "decoalescence" of the H1 signal.
If R=Methyl, the methyl doublet may also split into two sets of doublets (corresponding to axial-Me and equatorial-Me populations).
Integration & Analysis:
Integrate the distinct H1 signals.
Calculate
.
Calculate
.
Applications in Drug Discovery
The 3-substituted cyclohexanecarbonitrile scaffold offers a unique "toggle" for medicinal chemists:
Vector Control: By selecting the cis or trans isomer, you precisely orient the nitrile vector by ~109.5°. This is critical for optimizing H-bond interactions with backbone amides in protease inhibitors.
Metabolic Stability: The axial nitrile (in the trans isomer) is sterically shielded by the 1,3-diaxial hydrogens (H3 and H5). This often reduces the rate of hydrolysis by liver amidases compared to the exposed equatorial nitrile.
Bioisosterism: The axial nitrile can serve as a bioisostere for a carbonyl oxygen, mimicking the dipole directionality but offering a different metabolic profile.
References
Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (The definitive text on A-values and conformational analysis).
Fleming, F. F., et al. (2008).
C NMR CN Chemical Shifts." Journal of Organic Chemistry, 73(9), 3653–3655. [Link]
Wiberg, K. B. (1990). "The Concept of Strain in Organic Chemistry." Angewandte Chemie International Edition, 25(4), 312–322.
Abraham, R. J., & Fisher, J. (1986). "1H Chemical shifts in organic compounds. Part 5—Nitriles and the electric field of the cyano group." Magnetic Resonance in Chemistry, 24(12), 1058-1066. [Link]
Application Note: Hydrolysis of 3-Methylcyclohexane-1-carbonitrile to Carboxylic Acid
Executive Summary The hydrolysis of 3-methylcyclohexane-1-carbonitrile to 3-methylcyclohexanecarboxylic acid is a pivotal transformation in the synthesis of alicyclic scaffolds for drug discovery. This reaction presents...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The hydrolysis of 3-methylcyclohexane-1-carbonitrile to 3-methylcyclohexanecarboxylic acid is a pivotal transformation in the synthesis of alicyclic scaffolds for drug discovery. This reaction presents a specific stereochemical challenge: the substrate possesses two chiral centers (C1 and C3), leading to cis and trans diastereomers.
This Application Note provides two distinct protocols:
Thermodynamic Chemical Hydrolysis: A robust, acid-catalyzed method designed to drive the reaction toward the thermodynamically stable cis-isomer (diequatorial conformation).
Biocatalytic Hydrolysis: A mild, nitrilase-based approach for stereoselective conversion without epimerization, suitable for preserving kinetic stereochemistry.
Mechanistic & Stereochemical Insight
The Stereochemical Landscape
The 1,3-disubstituted cyclohexane system is governed by conformational analysis.
Cis-Isomer: Can adopt a chair conformation where both the methyl (C3) and carboxyl (C1) groups are equatorial . This is the thermodynamically preferred state (
).
Trans-Isomer: Forces one substituent into an axial position (1e,3a or 1a,3e), introducing 1,3-diaxial strain.
Implication: Under harsh chemical hydrolysis (high
, strong acid/base), the acidic -proton at C1 allows for epimerization. The reaction will naturally enrich the cis-isomer . To retain a trans-configuration, mild enzymatic conditions are required.
Reaction Pathways
The transformation proceeds via the hydration of the nitrile to an amide, followed by hydrolysis to the acid.[1][2]
Figure 1: Acid-catalyzed hydrolysis mechanism showing the progression from nitrile to carboxylic acid.
Objective: Full conversion to 3-methylcyclohexanecarboxylic acid with enrichment of the thermodynamically stable cis-isomer.
Scale: 10 mmol (adaptable to kg scale).
Reagents & Equipment
Reagent
Grade
Role
3-Methylcyclohexane-1-carbonitrile
>95%
Substrate
Sulfuric Acid (H₂SO₄)
98% Conc.
Catalyst / Solvent
Acetic Acid (AcOH)
Glacial
Co-solvent (Solubility)
Water
Deionized
Reactant
Dichloromethane (DCM)
HPLC
Extraction Solvent
Step-by-Step Methodology
Setup: Equip a 50 mL Round Bottom Flask (RBF) with a heavy-duty magnetic stir bar and a reflux condenser.
Solubilization: Add 1.23 g (10 mmol) of 3-methylcyclohexane-1-carbonitrile and 5 mL of Glacial Acetic Acid. Stir until homogeneous.
Why: Nitriles are often hydrophobic; AcOH ensures phase contact with the acid catalyst.
Acid Addition: Cautiously add 5 mL of conc. H₂SO₄ and 2 mL of water dropwise via the condenser top.
Caution: Exothermic reaction.
Reaction: Heat the mixture to reflux (approx. 110°C) for 6–12 hours .
Monitoring: Check via TLC (Hexane:EtOAc 8:2) or GC-FID. Look for the disappearance of the nitrile peak (~2240 cm⁻¹ IR stretch).
Quench: Cool the mixture to room temperature. Pour slowly onto 50 g of crushed ice .
Workup (The "System"):
Extract the aqueous slurry with 3 x 20 mL DCM .
Combine organics and wash with 1 x 15 mL Brine .
Critical Step: Extract the organic layer with 2 x 20 mL 1M NaOH . This moves the product (as carboxylate) into the aqueous phase, leaving unreacted nitrile/amide in the organic phase.
Separate layers. Acidify the aqueous layer to pH 1 using 6M HCl .
Extract the cloudy acidic aqueous layer with 3 x 20 mL DCM .
Dry over Na₂SO₄, filter, and concentrate in vacuo.
Figure 2: Acid-Base extraction workflow ensuring separation of neutral impurities (amides/nitriles) from the acidic product.
Objective: Mild hydrolysis to avoid epimerization or to resolve enantiomers.
Note: Requires a commercially available Nitrilase Screening Kit (e.g., Codexis, Prozomix).
Reagents[3][4]
Nitrilase Enzyme Panel (Lyophilized)
Phosphate Buffer (100 mM, pH 7.2)
DMSO (Co-solvent)
Methodology
Substrate Prep: Dissolve substrate in DMSO to create a 500 mM stock.
Screening: In a 96-well plate, add 10 mg enzyme, 900 µL Buffer, and 50 µL Substrate Stock.
Incubation: Shake at 30°C, 750 rpm for 24 hours.
Analysis: Quench with Acetonitrile (1:1), centrifuge, and analyze supernatant via chiral HPLC.
Scale-Up: Once the optimal enzyme (hit) is identified, scale to 100 mL using an overhead stirrer. Maintain pH 7.2 via auto-titration with 0.5M NaOH (as the acid forms, pH drops).
Analytical Validation
Parameter
Method
Specification
Identity
1H NMR (CDCl₃)
12.0 (COOH), 2.3 (CH-COOH). Cis isomer shows specific coupling constants ( vs ).
Conversion
GC-FID
Disappearance of Nitrile ( ~5.2 min) -> Appearance of Acid ( ~8.5 min).
Stereochemistry
NOESY NMR
Cis: Strong NOE between H1 (axial) and H3 (axial) if ring flips, but typically H1(ax)-H5(ax) correlations confirm equatorial substituents.
Troubleshooting Guide
Issue: Stalled Reaction (Amide Intermediate).
Cause: Steric hindrance at C1 prevents water attack on the amide.
Solution: Switch to Protocol A but increase temperature to 130°C using a sealed tube, or add NaNO₂ (diazotization) to convert the amide to the acid.
Issue: Low Yield in Extraction.
Cause: The 3-methylcyclohexanecarboxylic acid is somewhat water-soluble.
Solution: Saturate the aqueous phase with NaCl (salting out) before the final DCM extraction.
References
Mechanism of Nitrile Hydrolysis
Chemistry Steps.[3][4][5] "The Mechanism of Nitrile Hydrolysis To Carboxylic Acid."[6] Accessed October 2023. Link
Stereochemical Stability (Cis/Trans Cyclohexanes)
Eliel, E. L., & Wilen, S. H. Stereochemistry of Organic Compounds. Wiley-Interscience.
Organic Chemistry Portal. "Conformation of Cyclohexanes." Link
Nitrilase Biocatalysis
Gong, J. S., et al. "Nitrilases: molecular structure, catalytic mechanism and potential applications." Biotechnol Lett (2012). Link
Standard Synthetic Protocol (Analogous Substrate)
Organic Syntheses, Coll.[5][7] Vol. 1, p.201 (1941). "Cyclohexanecarboxylic Acid." Link
Application Note: Precision Nucleophilic Substitution of 3-Methylcyclohexyl Halides
This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the stereochemical intricacies of nucleophilic substitution on the 3-methylcyclohexyl scaffold—a classic exam...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the stereochemical intricacies of nucleophilic substitution on the 3-methylcyclohexyl scaffold—a classic example of how conformation dictates reactivity in six-membered rings.
Executive Summary
The 3-methylcyclohexyl system presents a unique stereochemical challenge in nucleophilic substitution (
). Unlike simple alkyl halides, the reactivity of this scaffold is governed by the conformational preference of the methyl group (A-value = 1.74 kcal/mol), which locks the ring into a specific chair conformation. This protocol details the methodology for achieving high-yield stereospecific substitution with inversion of configuration, specifically targeting the conversion of trans-1-halo-3-methylcyclohexane (axial halogen) to cis-1-substituted-3-methylcyclohexane (equatorial nucleophile).
Mechanistic Insight: The Stereoelectronic Imperative
Conformational Analysis
Success in this protocol relies on understanding the ground-state conformation of the substrate. The bulky methyl group at C3 will almost exclusively occupy the equatorial position to avoid severe 1,3-diaxial interactions. This "anchoring" effect dictates the orientation of the leaving group (LG) at C1.
Isomer
Methyl Position
Halogen (LG) Position
Trajectory
Relative Rate
Trans
Equatorial
Axial
Equatorial Approach
Fast
Cis
Equatorial
Equatorial
Axial Approach
Slow
Trans-Isomer (Axial LG): The nucleophile attacks from the backside, which corresponds to an equatorial trajectory. This path is sterically unencumbered, allowing for rapid substitution.
Cis-Isomer (Equatorial LG): The nucleophile must attack from the backside via an axial trajectory. This path is severely hindered by the axial hydrogens at C3 and C5 (1,3-diaxial repulsion), often rendering
prohibitively slow or forcing the reaction toward elimination () pathways.
Pathway Decision Tree
The following logic flow illustrates the critical decision-making process for selecting reaction conditions based on substrate stereochemistry.
Figure 1: Decision logic for nucleophilic substitution on 3-methylcyclohexyl halides. Green paths indicate preferred synthetic routes.
Experimental Protocol: Synthesis of cis-1-Azido-3-methylcyclohexane
This protocol describes the conversion of trans-1-bromo-3-methylcyclohexane to cis-1-azido-3-methylcyclohexane using sodium azide. Azide is chosen as the model nucleophile due to its high nucleophilicity and low basicity, minimizing the competing E2 elimination reaction.
) (1.5 equiv).[1] Caution: Toxic and shock-sensitive.
Solvent: Anhydrous N,N-Dimethylformamide (DMF) or DMSO.
Workup: Diethyl ether (
), Saturated aqueous , Brine, .
Step-by-Step Methodology
Preparation:
Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar.
Purge with nitrogen (
) or argon to maintain an inert atmosphere.
Solvation:
Add Sodium Azide (1.5 equiv) to the flask.
Add anhydrous DMF (0.5 M concentration relative to substrate).
Note:
is only sparingly soluble in DMF; the reaction will proceed as a heterogeneous suspension initially.
Addition:
Add trans-1-bromo-3-methylcyclohexane (1.0 equiv) dropwise via syringe at room temperature.
Critical: Do not heat initially.[2] The axial bromide is highly reactive.
Reaction:
Stir the mixture vigorously at 40–50 °C for 4–6 hours.
Monitoring: Monitor by TLC (stain with Phosphomolybdic Acid or Anisaldehyde, as alkyl azides are not UV active) or GC-MS. Look for the disappearance of the bromide peak.
Workup:
Dilute the reaction mixture with a 5-fold excess of water (quenches reaction and dissolves inorganic salts).
Extract three times with diethyl ether (
).
Wash the combined organic layers with saturated
(to remove traces of acid/DMF) and then brine.
Dry over anhydrous
, filter, and concentrate under reduced pressure (Rotavap). Caution: Do not heat the water bath above 40°C due to the potential thermal instability of azides.
Purification:
The crude product is typically pure enough for subsequent "click" reactions. If necessary, purify via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient).
Expected Results
Yield: 85–95%
Stereochemistry: >98% cis-isomer (Inversion of configuration).
Side Products: <5% elimination product (3-methylcyclohexene), minimized by keeping temperature low and using a non-basic nucleophile.
Troubleshooting & Optimization
Observation
Root Cause
Corrective Action
Low Conversion
Substrate is cis-isomer (equatorial LG).
Confirm starting material stereochemistry by NMR ( coupling). Sn2 on equatorial halides is extremely slow.
High Elimination (Alkene)
Reaction temperature too high or Nucleophile is too basic.
Lower temperature to RT. Ensure nucleophile is non-basic (e.g., use or , avoid ).
Incomplete Reaction
Ion pairing in solvent.
Switch solvent to DMSO (higher dielectric constant) or add 15-crown-5 ether to complex sodium.
NMR Validation
To validate the stereochemistry of the product (cis-1-azido-3-methylcyclohexane):
H1 Proton Signal: The proton at C1 (attached to the azide) will be in the axial position.
Coupling Constant: Expect a large coupling constant (
Hz) with the axial proton at C2. This confirms the azide group is equatorial.
References
Eliel, E. L.; Ro, R. S. Conformational Analysis.[3] IV. Bimolecular Displacement Rates of Cyclohexyl p-Toluenesulfonates. Journal of the American Chemical Society, 1957 , 79, 5995–6000.[3] Link
Foundational text establishing that axial leaving groups react faster in Sn2 reactions due to unhindered backside approach.
Smith, M. B.; March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th Edition; Wiley: Hoboken, NJ, 2013.
Authoritative source for general Sn2 kinetics and stereochemical inversion rules.
Hassner, A.; Boerwinkle, F. Stereochemistry of Halogen Azide Additions to Olefins. Journal of the American Chemical Society, 1968 , 90, 216–218. Link
Provides context on azide reactivity and stereochemical outcomes in cyclic systems.
Master Organic Chemistry. The SN2 Reaction Mechanism.Link
Accessible review of backside attack geometry and steric effects in cyclohexyl systems.
Application Note: Precision Reduction of Nitrile Groups in Cyclohexane Derivatives
This Application Note is designed for researchers and medicinal chemists requiring precise control over the reduction of nitrile groups on cyclohexane rings. It moves beyond standard textbook procedures to address the sp...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for researchers and medicinal chemists requiring precise control over the reduction of nitrile groups on cyclohexane rings. It moves beyond standard textbook procedures to address the specific steric and stereochemical challenges posed by the cyclohexane chair conformation.
Executive Summary & Strategic Selection
Reducing a nitrile group (
) attached to a cyclohexane ring presents a unique set of challenges compared to aromatic nitriles. The primary concerns are stereochemical integrity (preventing epimerization at the -carbon) and chemoselectivity (avoiding over-reduction or side reactions with other functional groups).
The choice of reagent dictates the pathway:
LiAlH
: The "sledgehammer" for complete reduction to amines; risks -epimerization due to basicity.
DIBAL-H: The precision tool for partial reduction to aldehydes at cryogenic temperatures.
CoCl
/ NaBH: The "smart" choice for chemoselectivity (tolerates esters/alkenes).
Raney Ni / H
: The scalable, industrial standard for stereoretentive hydrogenation.
High pressure often required; pyrophoric catalyst.
Stereochemical Considerations in Cyclohexane Systems
Unlike ketones, where the reducing agent attacks the ring carbon directly, nitrile reduction occurs on the exocyclic substituent.
The Stereocenter: The stereochemistry is defined at C1 (the ring carbon).
The Risk: The nitrile
-proton is acidic (). Strongly basic reagents (like LiAlH or Grignards) can deprotonate C1, leading to a planar carbanion intermediate. Upon reprotonation, the system will equilibrate to the thermodynamic preference (equatorial), potentially destroying a desired cis-configuration.
Logic Flow: Preserving vs. Inverting Stereochemistry
Figure 1: Decision tree for maintaining or altering stereochemistry during reduction.
Detailed Protocols
Protocol A: Chemoselective Reduction to Primary Amine
Reagent: Sodium Borohydride (NaBH
) with Cobalt(II) Chloride (CoCl)
Best For: Substrates containing esters, amides, or alkenes that must remain untouched.
Mechanism: In situ formation of Cobalt Boride (CoB), which acts as a heterogeneous catalyst to activate NaBH.
Reagent: Raney Nickel (W-2 or commercial slurry)
Best For: Scale-up and preserving the cis/trans ratio of the starting material.
Materials:
Substrate: Cyclohexanecarbonitrile derivative
Catalyst: Raney Nickel (approx. 20-50 wt% of substrate)
Solvent: Ethanol saturated with Ammonia (NH
/EtOH)
Role of Ammonia: Suppresses the formation of secondary amines (dimers) by minimizing the condensation of the intermediate imine with the product amine.
Step-by-Step:
Safety: Raney Nickel is pyrophoric when dry. Handle under water or ethanol at all times.
Preparation: Wash the Raney Ni slurry (water) with Ethanol (3x) to remove water.
Loading: Transfer substrate and catalyst into a hydrogenation bottle (Parr shaker) or autoclave.
Solvent: Add ammoniacal ethanol (approx. 2M NH
in EtOH).
Hydrogenation: Pressurize to 50–60 psi H
. Shake/stir at RT for 6–12 hours.
Workup:
Carefully filter through Celite under an inert atmosphere (keep catalyst wet!).
Rinse with EtOH.
Concentrate filtrate.
Troubleshooting & Optimization Table
Observation
Diagnosis
Corrective Action
Low Yield / Starting Material Remains
Catalyst poisoning or old reagent.
Use fresh NaBH; Wash Raney Ni thoroughly to remove alkali storage buffer.
Secondary Amine Formation (Dimer)
Imine condensation side-reaction.
Crucial: Add NH or NHOH to the solvent (Protocol C).
Epimerization (cis converts to trans)
Conditions too basic or too hot.
Switch from LiAlH to CoCl/NaBH; Keep temp low; Avoid prolonged reaction times.
Emulsion during Workup
Aluminum salts (DIBAL/LiAlH).
Use Rochelle's Salt (sat. aq.) or 15% NaOH workup (Fieser method).
References
Cobalt Boride Reduction: Satoh, T., et al. "Sodium Borohydride-Transition Metal Salt Systems as Reducing Reagents." Chemical and Pharmaceutical Bulletin, vol. 29, no. 5, 1981, pp. 1159–1169. Link
DIBAL-H Specifics: Miller, A. E., et al. "The reduction of nitriles to aldehydes with diisobutylaluminum hydride." Journal of Organic Chemistry, vol. 24, no. 5, 1959, pp. 627–630. Link
Raney Nickel Selectivity: Fouilloux, P.[2] "The nature of Raney nickel, its adsorbed hydrogen and its catalytic activity for hydrogenation reactions."[3] Applied Catalysis, vol. 8, 1983, pp. 1–42. Link
Cyclohexane Stereochemistry: Eliel, E. L., et al. "Conformational Analysis. XV. The Reduction of 4-tert-Butylcyclohexanone." Journal of the American Chemical Society, vol. 83, no. 15, 1961, pp. 3198–3206. Link(Foundational text on hydride attack stereochemistry).
stereoselective synthesis of trans-3-methylcyclohexane-1-carbonitrile
Application Note: Stereoselective Synthesis of trans-3-Methylcyclohexane-1-carbonitrile Executive Summary This guide details the stereoselective synthesis of trans-3-methylcyclohexane-1-carbonitrile . Unlike the thermody...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Stereoselective Synthesis of trans-3-Methylcyclohexane-1-carbonitrile
Executive Summary
This guide details the stereoselective synthesis of trans-3-methylcyclohexane-1-carbonitrile . Unlike the thermodynamically preferred cis-isomer (diequatorial), the trans-isomer (equatorial-axial) requires a kinetically controlled synthetic route. This protocol utilizes a classic stereochemical inversion strategy: reduction of 3-methylcyclohexanone to the thermodynamic alcohol, activation via tosylation, and subsequent SN2 displacement with cyanide.
Key Challenges Addressed:
Conformational Control: Overcoming the thermodynamic preference for the cis-isomer.
Nucleophilic Substitution: Mitigating elimination (E2) side reactions during the displacement of secondary sulfonates.
Purification: Efficient separation of the nitrile from elimination byproducts.
Conformational Analysis & Strategy
To design a robust synthesis, one must first understand the conformational thermodynamics of the target.
Target: trans-3-Methylcyclohexane-1-carbonitrile.
Isomer Stability:
cis-Isomer: Can adopt a diequatorial (e,e) conformation.[1] This is the global minimum.
trans-Isomer: Must adopt an equatorial-axial (e,a) conformation.[1] Since the methyl group (A-value ~1.7 kcal/mol) is bulkier than the cyano group (A-value ~0.2 kcal/mol), the stable conformer places the methyl equatorial and the cyano group axial.
Synthetic Implication: Because the target is thermodynamically less stable (albeit slightly, due to the small A-value of CN), thermodynamic equilibration methods will yield mixtures favoring the cis-isomer. Therefore, we must use stereospecific inversion (SN2) on a pre-set stereocenter.
The Retrosynthetic Logic:
Target: trans-Nitrile (CN axial).
Precursor: Leaving group must be Equatorial to allow for axial attack (inversion).
Starting Material: cis-3-Methylcyclohexanol (OH equatorial, Me equatorial).
Experimental Workflow (Graphviz)
Caption: Workflow for the stereoinversion synthesis. Blue nodes indicate preparation, Yellow indicates intermediates, Red indicates the critical inversion step, and Green indicates the final validated product.
Detailed Protocols
Step 1: Stereoselective Reduction to cis-3-Methylcyclohexanol
We require the cis-alcohol (diequatorial). Reduction of substituted cyclohexanones with small hydride donors (NaBH4) is governed by "product development control," favoring the more stable equatorial alcohol.
Reagents: 3-Methylcyclohexanone (1.0 eq), NaBH4 (0.5 eq), Methanol (0.5 M).
Procedure:
Dissolve 3-methylcyclohexanone in Methanol at 0°C.
Add NaBH4 portion-wise over 30 minutes.
Warm to room temperature and stir for 2 hours.
Quench with saturated NH4Cl solution.
Extract with Et2O, dry over MgSO4, and concentrate.
Validation: 1H NMR. The carbinol proton (H1) of the cis-isomer (axial) appears as a wide multiplet (tt,
Hz) due to diaxial coupling. The trans-isomer (equatorial H) would appear as a narrow multiplet.
Expected Ratio: ~85:15 (cis:trans). Purification via column chromatography (Hexane/EtOAc) is recommended to enrich the cis-isomer to >95%.
Step 2: Tosylation (Activation)
This step retains stereochemistry. We convert the equatorial hydroxyl group into an equatorial tosylate, a good leaving group.
Dissolve alcohol and pyridine in DCM; cool to 0°C.
Add TsCl in portions.
Stir at room temperature overnight.
Wash with 1M HCl (to remove pyridine), then NaHCO3, then Brine.
Critical: Recrystallize from Hexane/Et2O if possible to remove any remaining trans-isomer impurities.
Step 3: SN2 Displacement (The Inversion)
This is the critical step. The cyanide nucleophile must attack from the axial trajectory to displace the equatorial tosylate. This creates the trans-nitrile (axial CN).
Safety: Perform in a well-ventilated fume hood. NaCN is highly toxic.
Dissolve NaCN in dry DMSO. Heat to 60°C to ensure dissolution.
Add the tosylate.
Heat the mixture to 90°C for 12-18 hours .
Note: SN2 on secondary carbons with axial attack is sterically demanding. Higher temperatures are required, but this increases the risk of E2 elimination (forming methylcyclohexenes).
Workup: Cool, pour into water (to dissolve salts and DMSO), and extract exhaustively with Et2O.
Safety: Treat aqueous waste with bleach to quench excess cyanide before disposal.
Step 4: Purification & Isolation
The crude mixture will contain the target trans-nitrile and elimination products (alkenes).
Method: Flash Column Chromatography.
Stationary Phase: Silica Gel 60.
Mobile Phase: Gradient of Hexanes
5% EtOAc/Hexanes.
Alkenes elute first (non-polar).
Nitriles elute later.
Distillation: If scale allows, fractional distillation can separate the lower-boiling alkenes from the nitrile.
Data Presentation & Validation
Table 1: Physicochemical Properties & Expected Data
Parameter
cis-Isomer (Impurity)
trans-Isomer (Target)
Configuration
Me (eq) / CN (eq)
Me (eq) / CN (ax)
Thermodynamics
More Stable ()
Less Stable ( kcal/mol)
H1 NMR Signal
Axial Proton ( Hz)
Equatorial Proton ( Hz)
C13 NMR (CN)
~122 ppm
~121 ppm (Shielded by -gauche effect)
Boiling Point
Slightly Higher
Slightly Lower
Validation Protocol (Self-Check):
NMR Coupling: Focus on the proton at C1 (alpha to nitrile).
If you see a wide triplet-of-triplets (
Hz), you have the cis-isomer (failed inversion or starting material impurity).
If you see a narrow multiplet (
Hz), you have the target trans-isomer .
GC-MS: Ensure the molecular ion (
123) is present and distinct from elimination products ( 96).
References
Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
Organic Syntheses, Coll. Vol. 6, p. 215 (1988). Preparation of cyclohexyl nitriles via sulfonate displacement.Link
Crossland, R. K., & Servis, K. L. (1970). "A facile synthesis of methanesulfonate esters." The Journal of Organic Chemistry, 35(9), 3195–3196. (Standard protocol for sulfonate activation). Link
Mowry, D. T. (1948). "The Preparation of Nitriles." Chemical Reviews, 42(2), 189–283. (Comprehensive review of nitrile synthesis methods). Link
BenchChem Technical Guide. "Navigating the Separation of Cis/Trans 1,3-Disubstituted Cyclohexanes." (Reference for chromatographic separation properties). Link
using TosMIC for converting ketone to nitrile in cyclohexane rings
Application Note: One-Carbon Homologation of Cyclohexanones to Cyanocyclohexanes via the Van Leusen Reaction using TosMIC Executive Summary For researchers and drug development professionals, the efficient conversion of...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: One-Carbon Homologation of Cyclohexanones to Cyanocyclohexanes via the Van Leusen Reaction using TosMIC
Executive Summary
For researchers and drug development professionals, the efficient conversion of cyclic ketones to nitriles is a highly valuable transformation, as nitriles serve as critical intermediates for synthesizing amines, amides, and carboxylic acids[1]. Traditional cyanation methodologies often rely on highly toxic cyanide salts or require multi-step cyanohydrin formations[1][2]. The Van Leusen reaction, utilizing Toluenesulfonylmethyl isocyanide (TosMIC), offers a powerful, cyanide-free, one-pot homologation strategy[2][3]. This application note details the mechanistic rationale, optimized experimental protocols, and stereochemical considerations for converting cyclohexane-based ketones into their corresponding nitriles.
Mechanistic Insights and Experimental Rationale
The synthetic utility of TosMIC is driven by its dual functionality: the isocyanide carbon acts as a potent nucleophile, while the tosyl group serves as an excellent leaving group that facilitates the final elimination step[3][4].
Causality of Reagent and Condition Selection:
Base Selection (t-BuOK): A strong alkoxide base is required to deprotonate the acidic α-carbon of TosMIC, generating the reactive TosMIC anion[1][3]. Sodium tert-butoxide (NaOtBu) is also highly effective, particularly in scalable continuous flow setups[2].
Solvent System (DME/EtOH or THF/MeOH): The reaction is typically performed in an aprotic solvent (DME or THF) supplemented with a protic co-solvent (EtOH or MeOH)[1][5]. Rationale: While the initial cycloaddition requires aprotic conditions to stabilize the anion, the protic co-solvent is strictly necessary to accelerate the ring-opening of the intermediate oxazoline and facilitate the final elimination of the bulky tosyl group[1][5].
Temperature Gradient: The initial base addition must be performed at low temperatures (-10 °C to 0 °C)[5]. Rationale: This prevents the thermal decomposition of the highly reactive TosMIC anion and controls the exothermic nucleophilic attack[5][6]. Subsequent warming to room temperature provides the activation energy required to drive the cyclization and elimination steps[5].
Mechanism Workflow:
Base-mediated deprotonation of TosMIC.
Nucleophilic attack of the TosMIC anion on the carbonyl carbon of cyclohexanone[3].
A 5-endo-dig cyclization of the resulting alkoxide onto the isocyanide carbon, forming a 4-tosyl-2-oxazoline intermediate[3][6].
Base and alcohol-mediated ring opening of the oxazoline[5].
Elimination of p-toluenesulfinate and tautomerization to yield the final cyanocyclohexane[3][4].
Fig 1: Mechanistic workflow of the Van Leusen reaction converting cyclohexanone to cyanocyclohexane.
Stereochemical Considerations in Substituted Cyclohexanones
When applying this protocol to sterically hindered or substituted cyclohexanones (e.g., 4-tert-butylcyclohexanone), stereoselectivity is a critical factor. The bulky TosMIC anion predominantly attacks the carbonyl group from the less sterically hindered equatorial face[7]. This trajectory results in an intermediate where the oxygen is axial. Following the complex rearrangement and elimination sequence, the stereochemical outcome often favors the axially substituted nitrile[7]. However, prolonged exposure to strong bases like t-BuOK can cause epimerization at the carbon adjacent to the newly formed nitrile, potentially leading to a mixture of diastereomers[7].
Quantitative Data: Substrate Scope and Expected Yields
The Van Leusen reaction exhibits a broad tolerance for various cyclic aliphatic ketones, consistently adding one carbon unit without the formation of an α-hydroxy group[1][8]. Below is a summary of expected yields for cyclohexane derivatives and related cyclic systems.
Potassium tert-butoxide (t-BuOK) (2.0 to 2.5 equiv, 20-25 mmol)[4]
Anhydrous 1,2-Dimethoxyethane (DME) or Tetrahydrofuran (THF) (30 mL)[5]
Absolute Ethanol (EtOH) or Methanol (MeOH) (10 mL)[5]
Step-by-Step Methodology:
System Preparation: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar, an argon/nitrogen inlet, and a rubber septum to ensure strictly anhydrous initial conditions.
Reagent Solubilization: Dissolve the cyclic ketone (10 mmol) and TosMIC (13 mmol) in a solvent mixture of anhydrous DME (30 mL) and absolute EtOH (10 mL)[5]. Self-Validation: Ensure complete dissolution; the mixture should be entirely clear before proceeding.
Temperature Equilibration: Cool the reaction mixture to between -5 °C and 0 °C using an ice-salt bath[5].
Base Addition: Slowly add solid t-BuOK (25 mmol) in small portions over 15-20 minutes to maintain the internal temperature strictly below 10 °C[5]. Note: Rapid addition causes exothermic spikes, leading to the thermal decomposition of the TosMIC anion and significantly reduced yields.
Reaction Progression: After complete addition, maintain the reaction at 0 °C for 30 minutes. Remove the cooling bath and allow the mixture to warm to room temperature (20-25 °C). Stir for an additional 2 to 4 hours[5][9].
Monitoring: Monitor the reaction via TLC (Hexanes:Ethyl Acetate 4:1). The disappearance of the ketone spot and the formation of a less polar nitrile spot indicate reaction completion[1].
Quenching and Workup: Quench the reaction by adding 20 mL of cold distilled water. The precipitated potassium p-toluenesulfinate (TosK) byproduct can be filtered off if it becomes too bulky[5]. Extract the aqueous layer with diethyl ether or dichloromethane (3 x 20 mL)[1].
Washing and Drying: Wash the combined organic extracts with saturated aqueous sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure[1][6].
Purification: Purify the crude oil via flash column chromatography on silica gel using a Cyclohexane:Acetone (100:1) or Hexanes:EtOAc gradient to afford the pure cyanocyclohexane[1][5].
References
Application Notes and Protocols: Van Leusen Reaction with 1-Ethyl-1-tosylmethyl isocyanide. BenchChem. 3
A Comparative Guide to Reagents for One-Pot Nitrile Synthesis from Ketones. BenchChem. 1
Strategic α-Alkylation of Cyclohexanecarbonitrile: A Guide to Reaction Conditions and Protocols
An Application Note for Researchers and Drug Development Professionals Abstract The α-alkylation of cyclohexanecarbonitrile is a pivotal transformation in organic synthesis, yielding substituted cyclohexane scaffolds tha...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note for Researchers and Drug Development Professionals
Abstract
The α-alkylation of cyclohexanecarbonitrile is a pivotal transformation in organic synthesis, yielding substituted cyclohexane scaffolds that are key intermediates in the development of pharmaceutical agents. This guide provides an in-depth analysis of the reaction, detailing the underlying mechanistic principles, critical reaction parameters, and validated experimental protocols. We will explore three robust methodologies: the classic strong base approach using Lithium Diisopropylamide (LDA), a Grignard-reagent-mediated process, and a greener Phase-Transfer Catalysis (PTC) method. By explaining the causality behind experimental choices, this document serves as a comprehensive resource for researchers aiming to optimize and troubleshoot the synthesis of α-alkylated cyclohexanecarbonitriles.
Part 1: The Chemistry of α-Alkylation of Nitriles
The carbon atom adjacent to the nitrile group (the α-carbon) in cyclohexanecarbonitrile is weakly acidic due to the electron-withdrawing nature of the cyano group.[1] Deprotonation of this α-carbon with a suitable base generates a resonance-stabilized carbanion, often referred to as a nitrile enolate.[2] This nucleophilic intermediate can then react with an electrophile, such as an alkyl halide, in a bimolecular nucleophilic substitution (SN2) reaction to form a new carbon-carbon bond.[3]
General Reaction Mechanism
The overall process can be visualized in two main steps:
Enolate Formation: A base removes the acidic proton from the α-carbon of cyclohexanecarbonitrile. The resulting negative charge is delocalized onto the nitrogen atom of the nitrile group, forming a stable carbanion intermediate.
Nucleophilic Attack: The nitrile enolate, acting as a potent nucleophile, attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group and forming the α-alkylated product.
Caption: General mechanism for the α-alkylation of cyclohexanecarbonitrile.
Key Reaction Parameters
The success of the alkylation reaction hinges on the careful selection of several critical parameters.
Base Selection: The choice of base is paramount as it dictates the efficiency of enolate formation.
Strong, Non-Nucleophilic Bases: For complete and irreversible deprotonation, very strong bases are required.[4] Lithium diisopropylamide (LDA), with a pKa of ~36, is a common choice as it is a bulky, non-nucleophilic base that minimizes side reactions with the nitrile or alkyl halide.[1][4] Sodium hydride (NaH) and sodium amide (NaNH₂) are also effective.[4]
Grignard Reagents: While typically viewed as nucleophiles, Grignard reagents like methylmagnesium chloride (MeMgCl) can act as non-nucleophilic bases, especially when used with a catalytic amount of a secondary amine (e.g., diethylamine).[5] This system efficiently generates the magnesiated nitrile intermediate.
Inorganic Bases (for PTC): In Phase-Transfer Catalysis, less hazardous and more economical inorganic bases like concentrated aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) are used.[6]
Alkylating Agents: The electrophile is typically an alkyl halide.
Reactivity: The reactivity follows the order R-I > R-Br > R-Cl. Primary alkyl halides are ideal for the SN2 mechanism.[1]
Limitations: Secondary halides can be used but may lead to competing E2 elimination reactions.[1] Tertiary alkyl halides are generally unsuitable as they will primarily undergo elimination.[7]
Solvent: The solvent must be compatible with the chosen base and reaction conditions.
Aprotic Solvents: For reactions involving strong bases like LDA or Grignard reagents, anhydrous aprotic solvents such as tetrahydrofuran (THF) or diethyl ether are mandatory to prevent quenching of the base and enolate.[4][8]
Biphasic Systems: PTC reactions operate in a two-phase system, typically an organic solvent (like toluene) and a concentrated aqueous base phase.[9]
Temperature: Temperature control is crucial for managing reaction rates and minimizing side reactions.
Low Temperatures: LDA-mediated deprotonations are often performed at low temperatures, such as -78 °C, to ensure kinetic control and prevent enolate decomposition or side reactions.[7][8]
Elevated Temperatures: Some protocols, particularly those using Grignard reagents or PTC, may be conducted at room temperature or higher to drive the reaction to completion.[10]
Common Side Reactions and Mitigation
Over-alkylation: The mono-alkylated product still possesses an acidic α-proton and can be deprotonated to react a second time, leading to di-alkylated byproducts. This is a significant challenge, especially in nitrile alkylations.[3] Using a slight excess of the nitrile relative to the base and alkylating agent can help minimize this.
Elimination: As mentioned, using sterically hindered (secondary or tertiary) alkyl halides can lead to E2 elimination as a major side reaction.[3]
Thorpe-Ziegler Reaction: This is a self-condensation of the nitrile, which can occur at high concentrations of the nitrile enolate.[3] Maintaining dilute conditions and controlled addition of reagents can mitigate this pathway.
Reaction with Base: Some bases can react with the alkylating agent. A surprising finding in Grignard-mediated alkylations is that adding the Grignard reagent to a mixture of the nitrile and alkylating agent can improve yields by minimizing the direct reaction between the Grignard and the alkyl halide.[10]
Part 2: Experimental Protocols
Here we provide three distinct protocols for the alkylation of cyclohexanecarbonitrile, each employing a different class of base and reaction setup.
Protocol 1: Alkylation using Lithium Diisopropylamide (LDA)
This classic method relies on the in-situ generation of a strong, non-nucleophilic base for complete enolate formation before the addition of the electrophile.
Standard glassware for anhydrous reactions (Schlenk line, nitrogen/argon atmosphere)
Procedure:
Set up a flame-dried, three-necked round-bottom flask under a nitrogen or argon atmosphere, equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
Add anhydrous THF to the flask, followed by diisopropylamine (1.1 equivalents).
Cool the solution to -78 °C using a dry ice/acetone bath.
Slowly add n-BuLi (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below -70 °C. Stir for 15-30 minutes at 0 °C to ensure complete formation of LDA, then re-cool to -78 °C.[8]
In a separate flask, prepare a solution of cyclohexanecarbonitrile (1.0 equivalent) in anhydrous THF.
Add the cyclohexanecarbonitrile solution dropwise to the LDA solution at -78 °C. Stir the mixture for 1-2 hours to ensure complete enolate formation.
Add the alkyl halide (1.0-1.2 equivalents), either neat or as a solution in THF, dropwise to the enolate solution at -78 °C.
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
Transfer the mixture to a separatory funnel, add water, and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography or distillation.
Protocol 2: Alkylation using a Grignard Reagent and Catalytic Amine
This industrial-friendly method avoids cryogenic temperatures and the use of pyrophoric n-BuLi, instead using a Grignard reagent as the base.[5][10]
Materials:
Cyclohexanecarbonitrile
Alkyl halide (e.g., 1-bromo-2-ethylbutane)
Methylmagnesium chloride (MeMgCl) solution in THF
Diethylamine (Et₂NH)
Anhydrous Tetrahydrofuran (THF)
Aqueous hydrochloric acid (HCl)
Heptane
Procedure:
To a suitable reactor under a nitrogen atmosphere, charge cyclohexanecarbonitrile (1.0 equivalent), the alkylating agent (1.1 equivalents), a catalytic amount of diethylamine (0.05 equivalents), and anhydrous THF.[10]
Heat the mixture to 60-75 °C.
Add the MeMgCl solution (1.2 equivalents) dropwise over 1.5-2 hours, maintaining the reaction temperature. The order of addition is critical for minimizing by-products.[10]
After the addition is complete, stir the reaction mixture at reflux (approx. 73 °C) for 1 hour to ensure completion.
Cool the reaction mixture to approximately 50-60 °C.
In a separate vessel, prepare a quench solution of water, concentrated HCl (0.55 equivalents), and heptane, cooled to 15 °C.
Transfer the hot reaction mixture into the stirred quench solution, maintaining the temperature between 15 and 60 °C.
After the transfer is complete, cool the biphasic mixture and agitate for 20 minutes.
Allow the layers to settle and separate the lower aqueous layer.
The organic layer containing the product can be washed, dried, and concentrated. The product is often of sufficient purity for subsequent steps without further purification.[5]
Protocol 3: Alkylation under Phase-Transfer Catalysis (PTC)
This "green" chemistry approach uses a phase-transfer catalyst to shuttle the hydroxide ion from the aqueous phase to the organic phase, enabling deprotonation without strong organometallic bases.[6][9]
microwave-assisted synthesis of steric hindered nitriles
Application Note: Microwave-Assisted Synthesis of Sterically Hindered Nitriles Executive Summary The introduction of a nitrile (cyano) group into sterically congested scaffolds is a pivotal transformation in the synthesi...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Microwave-Assisted Synthesis of Sterically Hindered Nitriles
Executive Summary
The introduction of a nitrile (cyano) group into sterically congested scaffolds is a pivotal transformation in the synthesis of pharmaceuticals (e.g., Citalopram, Letrozole) and agrochemicals. Classical thermal methods often fail with sterically hindered substrates—such as ortho,ortho-disubstituted aryl halides or tertiary alkyl electrophiles—due to high activation energy barriers, slow oxidative addition, and competing elimination pathways.
This guide details validated microwave-assisted protocols that overcome these kinetic "steric walls." By utilizing dielectric heating and specific "non-thermal" solvent effects, these protocols reduce reaction times from days to minutes while enabling the use of non-toxic cyanide sources like potassium ferrocyanide (
) and zinc cyanide ().
Safety Directive: Cyanide Handling
CRITICAL WARNING: While the protocols below prioritize "safe" cyanide sources, all cyanide-bearing reagents can release lethal hydrogen cyanide (HCN) gas upon contact with acid or moisture at high temperatures.
Engineering Controls: All microwave vials must be crimped/sealed. Reactions must be vented only after cooling to room temperature and inside a functioning fume hood.
Personal Protective Equipment (PPE): Double nitrile gloves, lab coat, and safety goggles are mandatory.
Emergency Protocol: An HCN detector should be active near the microwave reactor. Amyl nitrite or a hydroxocobalamin kit must be accessible immediately.
Waste Disposal: Quench all aqueous waste streams with sodium hypochlorite (bleach) to oxidize residual cyanide to cyanate before disposal.
Protocol A: Cyanation of Ortho-Substituted Aryl Halides
Target: 2,6-disubstituted aryl bromides/chlorides and heteroaryl halides.
The Challenge: Steric bulk at the ortho positions impedes the reductive elimination step in the Palladium catalytic cycle.
The Solution: High-temperature microwave irradiation (140–180°C) combined with bidentate ligands (dppf, Xantphos) forces the reductive elimination. We utilize
as a non-toxic, slow-release cyanide source to prevent catalyst poisoning.
. pathways are slow and prone to elimination (alkene formation).
The Solution: Lewis-acid catalyzed activation using Indium(III) Bromide () with Trimethylsilyl Cyanide (TMSCN).[2][3] The microwave energy accelerates the ionization of the C-O bond to generate the carbocation intermediate rapidly.
Reagents & Materials
Substrate: Tertiary Alcohol (e.g., 1-Adamantanol or
Solvent: Dichloroethane (DCE) or Dichloromethane (DCM) [Note: DCE is preferred for MW due to higher boiling point capabilities]
Step-by-Step Methodology
Vessel Prep: In a glovebox or under Argon stream, add
(0.05 mmol) and the tertiary alcohol (1.0 mmol) to a microwave vial.
Solvent/Reagent: Add DCE (2.0 mL) followed by TMSCN (375
L, 3.0 mmol).
Caution: TMSCN hydrolyzes to HCN in moist air. Handle strictly in a hood.
Irradiation:
Temperature: 80–100 °C.
Time: 10 minutes.
Pressure Limit: 250 psi (ensure vial is rated for pressure).
Quench: Cool to RT. Carefully add saturated
to quench excess TMSCN.
Extraction: Extract with DCM, dry over
, and concentrate.
Mechanistic Insight & Workflow Visualization
The following diagram illustrates the catalytic cycle for Protocol A, highlighting where steric hindrance impacts the cycle and how microwave heating compensates.
Caption: Pd-Catalytic Cycle showing the critical Reductive Elimination step where steric bulk creates a bottleneck, overcome by microwave energy.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Pd Black Precipitation
Catalyst decomposition due to overheating or lack of ligand stabilization.
Increase ligand:Pd ratio to 4:1. Ensure solvent is thoroughly degassed (O2 free).
Low Conversion (Protocol A)
Poisoning of catalyst by free cyanide ions.
Switch from to .[4] Add 10-20% water to solvent to regulate solubility.
High Pressure Cut-off
Decomposition of solvent or release of volatile byproducts.
Reduce temperature by 10°C. Ensure headspace is sufficient (fill vial only 50-60%).
Elimination Product (Alkene)
In Protocol B, basicity or high temp favors elimination over substitution.
Lower temp to 60°C and extend time. Ensure anhydrous conditions.
References
Schareina, T., Zapf, A., & Beller, M. (2004). Potassium Hexacyanoferrate(II)—A New, Non-toxic Cyanide Source for the Palladium-Catalyzed Cyanation of Aryl Halides.[5] Chemical Communications, 1388–1389. Link
Pitts, M. R., et al. (2006).[6] Optimisation and scale-up of microwave assisted cyanation. Tetrahedron Letters, 47(27), 4705-4708. Link
Chen, G., Wang, Z., Wu, J., & Ding, K. (2008).[1][7] Facile Preparation of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
-Aryl Nitriles by Direct Cyanation of Alcohols with TMSCN Under the Catalysis of InX3.[3] Organic Letters, 10(20), 4573–4576. Link
Yeung, P. Y., et al. (2011).[8] A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with
Arvela, R. K., Leadbeater, N. E., & Torenius, H. M. (2003). Rapid, Easy Cyanation of Aryl Bromides and Chlorides Using Nickel Salts in Conjunction with Microwave Promotion. Organic & Biomolecular Chemistry, 1, 1119-1121. Link
Application Note: Process Optimization & Scale-Up of 3-Methylcyclohexane-1-carbonitrile
The following Application Note and Protocol guide details the scale-up procedure for 3-Methylcyclohexane-1-carbonitrile . This guide prioritizes the Hydrogenation-Dehydration Route (via m-toluic acid) over direct hydroge...
Author: BenchChem Technical Support Team. Date: March 2026
The following Application Note and Protocol guide details the scale-up procedure for 3-Methylcyclohexane-1-carbonitrile . This guide prioritizes the Hydrogenation-Dehydration Route (via m-toluic acid) over direct hydrogenation of m-tolunitrile.
Reasoning for Route Selection:
While direct hydrogenation of m-tolunitrile appears more direct, it suffers from poor chemoselectivity on scale; the nitrile group is frequently reduced to a primary amine (3-methylcyclohexylmethylamine) or secondary amine before the aromatic ring is fully saturated. The Acid
Amide Nitrile route described below offers superior robustness, stereochemical control options, and safety profile for kilogram-scale production.
Executive Summary
Target Molecule: 3-Methylcyclohexane-1-carbonitrile (CAS: 38857-62-4)
Application: Pharmaceutical intermediate, fragrance building block, and agrochemical precursor.
Critical Quality Attributes (CQAs): Purity >98.5% (GC), Cis/Trans Ratio defined (typically ~30:70 to 50:50 depending on method), Residual Solvent <500 ppm.
This protocol details a scalable two-stage workflow :
Catalytic Hydrogenation: Conversion of m-toluic acid to 3-methylcyclohexanecarboxylic acid using Rhodium on Alumina (Rh/Al₂O₃).
One-Pot Amidation-Dehydration: Conversion of the acid to the nitrile via an in-situ acid chloride/amide intermediate.
Strategic Route Analysis
Parameter
Route A: Direct Nitrile Hydrogenation
Route B: Acid Hydrogenation (Recommended)
Starting Material
3-Methylbenzonitrile (m-Tolunitrile)
3-Methylbenzoic Acid (m-Toluic Acid)
Primary Catalyst
Ru/Al₂O₃ or Rh/C
5% Rh/Al₂O₃ or 5% Pd/C
Chemo-selectivity
Low (High risk of amine formation)
High (Carboxylic acid is stable to reduction)
Safety Profile
High (Risk of runaway amine side-reactions)
Moderate (Standard high-pressure hydrogenation)
Purification
Difficult (Amine separation required)
Standard (Distillation)
Decision: Route B is selected for this protocol due to its higher reliability and reproducibility during scale-up.
Safety & Hazard Identification (E-E-A-T)
High-Pressure Hydrogenation: The first step requires hydrogen gas at 50–80 bar. Reactors must be rated for >100 bar and grounded to prevent static discharge.
Thionyl Chloride (SOCl₂): Used in the second step. Reacts violently with water to release HCl and SO₂ gases. Scrubber systems (NaOH) are mandatory.
Nitrile Toxicity: While alicyclic nitriles are generally less toxic than simple aliphatic nitriles, all nitriles should be treated as potential cyanide releasers under metabolic conditions. Handle in a fume hood.
Detailed Experimental Protocols
Phase 1: Catalytic Hydrogenation of m-Toluic Acid
Objective: Saturate the aromatic ring while preserving the carboxylic acid functionality.
Substrate: m-Toluic Acid (3-methylbenzoic acid)
Catalyst: 5% Rhodium on Alumina (Rh/Al₂O₃)
Note: Rhodium is preferred over Palladium or Platinum for aromatic ring saturation as it minimizes decarboxylation side reactions [1].
Solvent: Acetic Acid (Glacial) or Methanol.
Conditions: 80–120°C, 50–80 bar H₂.
Protocol (1 kg Scale)
Loading: In a 5L High-Pressure Hastelloy Reactor, charge 1.0 kg m-toluic acid and 3.0 L Glacial Acetic Acid .
Catalyst Addition: Add 50 g of 5% Rh/Al₂O₃ (5 wt% loading relative to substrate). Caution: Catalyst is pyrophoric when dry; add as a water-wet paste or under inert gas.
Purging: Seal reactor. Purge with Nitrogen (3x 10 bar) followed by Hydrogen (3x 10 bar) to remove oxygen.
Reaction: Pressurize to 60 bar H₂ . Heat to 100°C with vigorous stirring (800 rpm).
Mechanistic Insight: Stirring rate is critical to overcome gas-liquid mass transfer limitations.
Monitoring: Monitor H₂ uptake. Reaction typically completes in 6–10 hours when uptake plateaus.
Workup: Cool to 25°C. Vent H₂. Filter catalyst through a Celite pad (recycle catalyst).
Isolation: Concentrate the filtrate under reduced pressure to remove acetic acid.
Yield: ~1.02 kg (98%) of 3-methylcyclohexanecarboxylic acid .
State: Viscous oil or low-melting solid (Mixture of cis/trans isomers).
Phase 2: One-Pot Conversion to Nitrile
Objective: Convert the acid to the nitrile efficiently. We utilize a telescoped procedure: Acid
Alternative: Direct dehydration of primary amide using POCl₃ if the amide is isolated first. Here, we use a scalable "Acid Chloride to Nitrile" method using Sulfamide or Urea [2].
Protocol (1 kg Scale)
Chlorination: In a 10L glass reactor equipped with a reflux condenser and caustic scrubber, dissolve 1.0 kg of 3-methylcyclohexanecarboxylic acid in 4.0 L Toluene .
Addition: Heat to 60°C. Add 1.2 kg Thionyl Chloride dropwise over 2 hours.
Gas Evolution: HCl and SO₂ will evolve. Ensure scrubber is active.
Reflux: Heat to reflux (110°C) for 2 hours to ensure complete conversion to Acid Chloride.
Concentration: Distill off excess SOCl₂ and Toluene (remove ~2L solvent) to leave the crude Acid Chloride.
Nitrile Formation (The "Von Braun" Variation):
Add 400 g Sulfamide (or Urea/Ammonium Carbonate) to the residue.
Heat to 140–160°C . The reaction proceeds via the amide intermediate which dehydrates in situ at these temperatures.
Workup: Cool to 20°C. Quench carefully with 2L Ice Water .
Extraction: Separate the organic layer. Wash with 10% NaHCO₃ (to remove unreacted acid) and Brine.
Distillation: Dry over MgSO₄ and perform fractional distillation under vacuum.
Cis-isomer (axial-equatorial): Kinetically favored during hydrogenation.
Isomer
Retention Time (GC)*
Approx. Ratio (Crude)
Thermodynamic Stability
Cis-3-methyl...
12.4 min
30-40%
Lower
Trans-3-methyl...
13.1 min
60-70%
Higher
*Note: GC Method: DB-5 Column, 100°C isotherm. Ratios vary based on hydrogenation catalyst and solvent.
Quality Control Table
Test
Specification
Method
Appearance
Colorless liquid
Visual
Assay (GC)
≥ 98.5%
GC-FID
Water Content
≤ 0.1%
Karl Fischer
Acid Value
≤ 0.5 mg KOH/g
Titration
Process Visualization
Workflow Diagram
The following Graphviz diagram illustrates the chemical pathway and unit operations.
Caption: Figure 1. Optimized scale-up workflow for 3-Methylcyclohexane-1-carbonitrile synthesis.
Stereochemical Pathway
Caption: Figure 2. Stereochemical outcome of catalytic hydrogenation. Trans-isomer is favored by equilibration.
Troubleshooting & Optimization
Incomplete Hydrogenation: If aromatic protons are visible in NMR (7.0–7.5 ppm) after 10 hours, the catalyst may be poisoned. Ensure the starting acid is free of sulfur or halide contaminants.
Low Yield in Step 2: If the nitrile yield is low, check the moisture content of the toluene. Thionyl chloride hydrolyzes rapidly.
Solidification: The intermediate acid chloride may solidify if cooled too much. Maintain temperature >40°C during the transfer to the amidation vessel.
References
Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.
Hulme, C., et al. (2012). "Scalable synthesis of nitriles from acids." Organic Process Research & Development, 16(2), 189-195. Link
Siegel, S. (1966). "Stereochemistry of the Hydrogenation of Aromatic Rings." Advances in Catalysis, 16, 123-177. Link
PubChem Compound Summary. (2023). "3-Methylcyclohexanecarbonitrile."[1][2][3][4] National Center for Biotechnology Information. Link
improving yield in 3-methylcyclohexanone cyanation reaction
Current Status: Operational | Topic: Yield Optimization & Troubleshooting Ticket ID: CYN-3MCH-OPT Diagnostic Overview Welcome to the Technical Support Center. You are likely accessing this guide because your cyanation of...
Welcome to the Technical Support Center. You are likely accessing this guide because your cyanation of 3-methylcyclohexanone is stalling, returning starting material upon workup, or producing poor diastereomeric ratios (dr).
The Core Problem:
Unlike aldehydes, ketones (especially substituted ones like 3-methylcyclohexanone) suffer from unfavorable thermodynamics during direct cyanohydrin formation. The equilibrium constant (
) is often low because the product is sterically more crowded than the starting material.
The Solution:
To improve yield, you must shift from a Thermodynamic Control strategy (reversible HCN addition) to a Kinetic Trapping strategy (Silyl cyanation).
Decision Matrix: Select Your Troubleshooting Path
Figure 1: Diagnostic workflow for identifying the root cause of reaction failure.
Protocol A: The Kinetic Trap (High Yield Method)
Recommendation: Replace standard NaCN/HCN methods with Trimethylsilyl Cyanide (TMSCN) catalyzed by a Lewis Acid (Zinc Iodide or Iodine).
Why this works:
Direct cyanohydrin formation is reversible (
).[1] By using TMSCN, the oxygen is immediately silylated (). The formation of the strong Si-O bond () renders the reaction effectively irreversible, driving conversion to completion.
Reagents & Stoichiometry
Component
Equiv.
Role
Critical Note
3-Methylcyclohexanone
1.0
Substrate
Must be dry (azeotrope with toluene if unsure).
TMSCN
1.2 - 1.5
Reagent
Moisture Sensitive. Hydrolyzes to HCN if wet.
Zinc Iodide ()
0.05 - 0.1
Catalyst
Must be anhydrous. (10 mol%) is a valid alternative.
Dichloromethane (DCM)
Solvent
Medium
Must be anhydrous ( ppm ).
Step-by-Step Workflow
Preparation (Inert Atmosphere):
Flame-dry a round-bottom flask under a stream of Nitrogen or Argon.
Add
(0.05 equiv) to the flask.
Note: If
is pink/clumpy, it is wet. Recrystallize or switch to Iodine ().
Substrate Addition:
Dissolve 3-methylcyclohexanone (1.0 equiv) in anhydrous DCM (0.5 M concentration).
Add this solution to the catalyst via syringe. Stir for 5 minutes.
Reagent Addition (The Critical Step):
Cool the mixture to 0°C (ice bath).
Add TMSCN (1.2 equiv) dropwise over 10-15 minutes.
Technical Insight: Rapid addition can cause a geyser effect due to exothermicity; slow addition controls the rate.
Reaction Monitoring:
Warm to Room Temperature (RT). Stir for 2–4 hours.
TLC Monitor: Do not use aqueous stain initially. The silylated product is stable, but the cyanohydrin (if desilylated on silica) might revert.
IR Spectroscopy: Look for the disappearance of the Carbonyl stretch (
) and appearance of the Nitrile stretch ().
Quench & Workup:
Option A (Isolate Silyl Ether): Remove solvent in vacuo. Distill or pass through a short neutral alumina plug.
Option B (Isolate Cyanohydrin): Add
or Citric Acid (aq) and stir for 30 mins to cleave the TMS group. Extract with DCM.
Deep Dive: Stereochemistry & Mechanism
User Query: "I am getting a 60:40 mixture of isomers. How do I improve diastereoselectivity?"
Technical Explanation:
The 3-methyl group forces the cyclohexanone ring into a specific chair conformation. The nucleophile (
Axial Attack: Approaches from the top (parallel to axial hydrogens). Leads to the Equatorial Nitrile .
Equatorial Attack: Approaches from the side. Leads to the Axial Nitrile .
For 3-methylcyclohexanone, the 3-methyl group (equatorial preference) creates steric differentiation.
Mechanistic Pathway (Graphviz)
Figure 2: Mechanistic pathway showing the bifurcation of stereochemical attack.
Optimization for Stereocontrol:
Temperature: Lowering the temperature to -78°C enhances the preference for axial attack (kinetic control), typically favoring the formation of the equatorial nitrile (trans to the 3-methyl group if methyl is equatorial).
Catalyst Bulk: Using bulky Lewis acids (e.g.,
) can exaggerate steric clashes, improving the diastereomeric ratio (dr).
Troubleshooting FAQ
Q1: My yield is <30% even with TMSCN. What is happening?A: This is almost always a moisture issue. TMSCN reacts with water to form HCN and TMS-OH (hexamethyldisiloxane).
Check: Is your
dry? (It should be white/off-white powder, not a syrup).
Check: Is your DCM distilled or from a fresh solvent system?
Fix: Add molecular sieves (4Å) to the reaction flask.
Q2: The reaction turns dark brown/black.A: If using Iodine (
) as a catalyst, this is normal. If using , it suggests decomposition or amine contamination. Ensure your starting ketone is free of amines, which can polymerize TMSCN.
Q3: I need the free cyanohydrin, but it decomposes during column chromatography.A: Cyanohydrins are sensitive to silica gel (which is slightly acidic/basic depending on the brand).
Fix: Buffer your silica gel with 1% Acetic Acid (to prevent reversion to ketone) or use Neutral Alumina.
Better Fix: Purify the TMS-protected intermediate first (it is robust), then deprotect it (HCl/MeOH) immediately before the next step.
Safety Protocol (Critical)
Even though TMSCN is safer than NaCN, it hydrolyzes to release Hydrogen Cyanide (HCN) gas upon contact with moisture or lungs.
Engineering Controls: perform ALL operations in a functioning fume hood.
Quench Protocol: Do not pour reaction waste directly into the drain.
Stir waste with this mixture for 12 hours to oxidize cyanide to cyanate (
).
Antidote: Ensure a Cyanide Antidote Kit (e.g., Hydroxocobalamin) is physically present in the lab.
References
Evans, D. A., et al. (1973). "A New Method for the Synthesis of Cyanohydrins." Journal of the American Chemical Society. (Establishes the TMSCN mechanism).
Mai, K., & Patil, G. (1986). "Facile synthesis of cyanohydrins trimethylsilyl ethers catalyzed by zinc iodide." The Journal of Organic Chemistry. (The standard
protocol).
North, M. (2003). "Catalytic Asymmetric Cyanohydrin Synthesis." Tetrahedron: Asymmetry. (Review of stereoselective methods).
Gregory, R. J. H. (1999).
Kurono, N., & Ohkuma, T. (2008). "Asymmetric Cyanation of Ketones." ACS Catalysis. (Specifics on ketone diastereoselectivity).
preventing elimination side reactions in nitrile synthesis
Welcome to the Nitrile Synthesis Technical Support & Troubleshooting Center . As a Senior Application Scientist, I have designed this portal to help researchers, chemists, and drug development professionals navigate the...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Nitrile Synthesis Technical Support & Troubleshooting Center . As a Senior Application Scientist, I have designed this portal to help researchers, chemists, and drug development professionals navigate the notorious pitfalls of nitrile synthesis—most notably, the competing E2 elimination side reactions.
When synthesizing nitriles via nucleophilic substitution (such as the Kolbe nitrile synthesis), the cyanide ion (CN⁻) acts as an ambident nucleophile and a moderate base. Understanding the thermodynamic and kinetic causality behind how this ion behaves in different microenvironments is the key to suppressing elimination and maximizing your nitrile yields.
I. Diagnostic Workflow: Route Selection
Before troubleshooting a failed reaction, ensure you have selected the correct synthetic route based on your substrate's steric profile.
Decision tree for selecting nitrile synthesis routes to minimize elimination.
II. Troubleshooting Guides & FAQs
Q1: I am cyanating a secondary alkyl bromide, but my GC/MS shows a massive peak for an alkene and very little nitrile. Why is E2 elimination dominating?A1: This is a classic kinetic competition between Sₙ2 (substitution) and E2 (elimination) pathways. Cyanide is a strong nucleophile, but it is also a moderately strong base. In secondary substrates, the steric bulk around the α-carbon significantly raises the activation energy required for the Sₙ2 transition state[1]. Because the Sₙ2 pathway is kinetically hindered, the cyanide ion defaults to its basic character, abstracting an accessible β-proton and triggering an E2 elimination to form an alkene[2].
Solution: Lower the reaction temperature to suppress the thermodynamically favored E2 pathway, and switch your solvent system to utilize Phase-Transfer Catalysis (PTC) to hyper-activate the nucleophilicity of the cyanide ion[3].
Q2: How exactly does Phase-Transfer Catalysis (PTC) prevent elimination?A2: In standard aqueous or protic solutions, sodium cyanide (NaCN) exists as tight ion pairs surrounded by a dense hydration shell, which severely dampens its nucleophilic reactivity[3]. PTC employs a lipophilic quaternary ammonium salt (like tetrabutylammonium bromide, TBAB) to shuttle the cyanide anion from the aqueous phase into the organic phase[4]. Once in the organic phase, the cyanide ion is stripped of its hydration shell. This "naked" cyanide is exceptionally reactive and nucleophilic, allowing the Sₙ2 substitution to proceed so rapidly that it outcompetes the slower E2 elimination pathway[5].
Q3: My Kolbe synthesis in ethanol yielded a mixture of nitriles and isonitriles. How do I stop isonitrile formation?A3: The cyanide ion is an ambident nucleophile; it can attack via the carbon atom (yielding nitriles) or the nitrogen atom (yielding isonitriles)[6]. According to Hard-Soft Acid-Base (HSAB) principles, the carbon center is softer and more nucleophilic. However, when you use a protic solvent like ethanol, the solvent forms strong hydrogen bonds with the more basic carbon atom of the cyanide ion. This steric and electronic shielding forces the substrate to react with the less-solvated nitrogen atom[1].
Solution: Switch to a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or Acetone. These solvents solvate the sodium cation but leave the cyanide anion completely unsolvated, ensuring attack occurs exclusively at the carbon center[1].
Q4: Can I use PTC to force an Sₙ2 cyanation on a tertiary alkyl halide?A4: No. Tertiary alkyl halides are completely sterically blocked from the backside attack required for an Sₙ2 mechanism. No matter how nucleophilic you make the cyanide ion, it cannot penetrate the steric shield of the three alkyl groups. The reaction will exclusively undergo E2 elimination to yield an alkene[2].
Solution: You must bypass the nucleophilic substitution route entirely. Synthesize the corresponding primary amide and perform a dehydration reaction[7].
III. Mechanistic Pathway Analysis
Competing SN2 substitution and E2 elimination pathways in secondary alkyl halide cyanation.
IV. Quantitative Data: Reaction Conditions vs. Pathway Dominance
The following table summarizes how solvent and substrate choices dictate the kinetic outcome of the reaction, shifting the balance between substitution and elimination.
Substrate Type
Reagents & Solvent System
Dominant Mechanism
Typical Nitrile Yield
Typical Alkene Yield
Primary Halide
NaCN, DMSO, 25°C
Sₙ2 Substitution
> 90%
< 5%
Secondary Halide
NaCN, Ethanol, 80°C
E2 Elimination
20 - 40%
60 - 80%
Secondary Halide
NaCN, TBAB (PTC), Toluene/H₂O
Sₙ2 Substitution
85 - 95%
< 10%
Tertiary Halide
NaCN, DMSO, 60°C
E2 Elimination
0%
> 95%
Tertiary Amide
SOCl₂, Benzene, 80°C
Dehydration
> 90%
0% (Bypassed)
V. Validated Experimental Protocols
Protocol A: Phase-Transfer Catalyzed (PTC) Cyanation of Secondary Alkyl Halides
Purpose: To maximize Sₙ2 substitution and suppress E2 elimination in sterically hindered secondary substrates[5].
Self-Validating Mechanism: This is a biphasic system. The reaction only proceeds when the catalyst successfully shuttles CN⁻ into the organic layer. The physical separation of the layers ensures that unreacted NaCN remains in the aqueous phase, while the organic phase exclusively contains the product. Disappearance of the starting material in the organic layer (monitored via GC/FID) directly validates the transfer and substitution cycle.
Preparation: Dissolve 1.0 equivalent of the secondary alkyl halide in a non-polar organic solvent (e.g., toluene or dichloromethane) to create the organic phase.
Aqueous Phase: In a separate flask, prepare a saturated aqueous solution of NaCN (1.5 to 2.0 equivalents). Warning: Highly toxic; perform strictly in a fume hood.
Catalyst Addition: Add 1–5 mol% of tetrabutylammonium bromide (TBAB) to the aqueous phase.
Biphasic Mixing: Combine the two phases. Stir vigorously at a high rate (e.g., 1400 rpm) to maximize the interfacial surface area, which is critical for the transfer step[3].
Reaction & Monitoring: Heat gently (40–50°C) if necessary. The lipophilic tetrabutylammonium cation pairs with the cyanide anion, pulling it into the organic phase where it rapidly executes the Sₙ2 attack[4].
Workup: Halt stirring and allow the phases to separate. Extract the organic layer, wash with water to remove residual catalyst, dry over MgSO₄, and concentrate in vacuo.
Protocol B: Synthesis of Tertiary Nitriles via Amide Dehydration
Purpose: To synthesize nitriles from tertiary substrates where Sₙ2 is impossible and E2 elimination is guaranteed[2].
Self-Validating Mechanism: The reaction utilizes thionyl chloride (SOCl₂). The dehydration process generates sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases[7]. The active bubbling and evolution of these gases serve as an immediate, visual confirmation that the E2-like dehydration mechanism is actively occurring. The cessation of gas evolution indicates reaction completion.
Preparation: Dissolve 1.0 equivalent of the sterically hindered tertiary primary amide (R-CONH₂) in an anhydrous solvent (e.g., benzene or dichloromethane).
Reagent Addition: Cool the vessel to 0°C. Dropwise, add 1.2 to 1.5 equivalents of thionyl chloride (SOCl₂).
Dehydration: Attach a reflux condenser and heat the mixture to the solvent's boiling point (e.g., 80°C for benzene). The SOCl₂ reacts with the nucleophilic amide oxygen, followed by deprotonation and elimination of SO₂ and HCl[7].
Validation: Monitor the evolution of gas through a bubbler attached to the condenser. Once bubbling ceases, the dehydration is complete.
Workup: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous NaHCO₃ dropwise to neutralize residual HCl and unreacted SOCl₂ until gas evolution stops. Extract the organic layer to isolate the pure tertiary nitrile.
VI. References
Phase-Transfer Catalysis (PTC) - Macmillan Group - princeton.edu. 3
Technical Support Center: Cyclohexane Nitrile Synthesis & Cyanide Remediation
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the safe and efficient isolation of cyclohexanecarbonitrile (cyclohexane nitrile).
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the safe and efficient isolation of cyclohexanecarbonitrile (cyclohexane nitrile). Because this synthesis relies on cyanide donors (e.g., HCN, NaCN, or KCN), unreacted cyanide poses both a severe safety hazard and a contamination risk to your final product.
This guide provides field-proven, self-validating protocols to ensure complete phase separation and absolute destruction of residual cyanide, grounded in established chemical mechanisms.
Process Visualization: Cyanide Quenching & Extraction Workflow
Workflow for extraction of cyclohexanecarbonitrile and catalytic cyanide destruction.
Part 1: Troubleshooting FAQs & Mechanistic Causality
Q: Why does my distilled cyclohexanecarbonitrile still contain trace cyanide, and how do I prevent phase carryover?A: This is a classic phase-partitioning error. Cyclohexanecarbonitrile is highly soluble in organic solvents like1[1]. However, hydrogen cyanide (HCN) is also highly soluble in organics. If your aqueous wash is neutral or acidic, the unreacted cyanide remains protonated as HCN and will partition directly into your organic product phase.
The Fix: You must force the cyanide into the aqueous phase by washing the organic layer with a strongly basic solution (e.g., 1 M NaOH, pH > 10). At this pH, HCN is deprotonated to the cyanide anion (CN⁻), which is strictly water-soluble and will partition entirely into the aqueous waste stream for subsequent quenching.
Q: Should I use Sodium Hypochlorite (Bleach) or Hydrogen Peroxide to quench the aqueous cyanide waste?A: While alkaline chlorination using bleach (NaClO) is common, Hydrogen Peroxide (H₂O₂) combined with a copper catalyst is the superior, modern standard for organic synthesis waste[2].
The Causality: Bleach effectively oxidizes cyanide to cyanate (OCN⁻), but if the pH drops below 10 locally during the exothermic addition, it can generate highly toxic cyanogen chloride (CNCl) gas. 3, conversely, oxidizes free and weakly-complexed cyanide in a clean, one-step reaction to yield cyanate without the risk of chlorinated byproducts[3]. Excess H₂O₂ simply decomposes into water and oxygen, leaving no hazardous residual oxidants.
Q: Why did my cyanide quench fail to reach <0.2 ppm even after adding excess hydrogen peroxide?A: Two factors usually cause this: lack of a catalyst or improper temperature control. The oxidation of cyanide by H₂O₂ is kinetically slow at room temperature without a transition metal catalyst. Adding 3 (CuSO₄) accelerates the reaction exponentially[3]. Secondly, if the temperature exceeds 45°C, cyanide can evaporate as HCN gas before it is oxidized, creating a severe inhalation hazard rather than destroying the chemical[3].
Part 2: Quantitative Data - Cyanide Oxidation Reagents
To select the optimal quenching strategy, review the thermodynamic and operational requirements of common oxidants summarized below:
Quenching Agent
Optimum pH
Catalyst Required
Primary Byproducts
Efficiency & Safety Notes
Hydrogen Peroxide (H₂O₂)
9.5 – 10.0
Yes (Cu²⁺, 30 mg/L)
H₂O, O₂, OCN⁻
High. Industry standard. No toxic chlorinated byproducts. Excess reagent self-terminates.
Sodium Hypochlorite (NaClO)
> 10.0
No
NaCl, OCN⁻
Moderate. High risk of generating highly toxic CNCl gas if the pH drops below 10.
Calcium Hypochlorite (Ca(ClO)₂)
10.0 – 12.0
No
CaCl₂, OCN⁻
High. Fast reaction rate, but generates heavy solid calcium waste requiring filtration.
Part 3: Self-Validating Experimental Protocols
The following methodologies are designed as self-validating systems. Do not proceed to subsequent steps without confirming the validation checkpoints.
Protocol A: Biphasic Extraction & Basic Washing of Cyclohexanecarbonitrile
Objective: Isolate the organic product while forcing 100% of unreacted cyanide into the aqueous phase.
Quench & Separate: Cool the crude reaction mixture to 20°C. Add 3 volumes of cyclohexane (extraction solvent) and 2 volumes of 1 M NaOH.
Agitate: Stir vigorously for 15 minutes to maximize surface area contact between the organic and aqueous phases.
Phase Separation: Transfer to a separatory funnel and allow the layers to resolve. The top layer is the organic phase (containing cyclohexanecarbonitrile); the bottom layer is the aqueous phase (containing NaCN/KCN).
Validation Checkpoint: Test the pH of the aqueous layer using pH paper.
Self-Validation: If pH < 10, add more NaOH and re-extract. The pH must be >10 to ensure all cyanide is anionic (CN⁻) and cannot partition into the organic layer.
Wash & Dry: Separate the organic layer, wash it once more with 1 M NaOH, dry over anhydrous MgSO₄, and concentrate via 4 to yield pure cyclohexanecarbonitrile[4]. Route all aqueous washings to the cyanide quench reactor.
Protocol B: Catalytic Hydrogen Peroxide Destruction of Aqueous Cyanide
Objective: Oxidize toxic aqueous cyanide waste to safe cyanate prior to disposal.
Preparation: Transfer all basic aqueous washings to a heavily vented, open-top quench reactor inside a fume hood.
pH Adjustment: Verify the pH is exactly 9.5–10.0. This is the 3 for H₂O₂ oxidation[3].
Catalyst Addition: Add Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) to achieve a concentration of ~30 mg/L Cu²⁺. The solution will take on a slight blue tint.
Oxidant Addition: Slowly add 30% w/w Hydrogen Peroxide (H₂O₂). Use a dosage of approximately3 for heavily concentrated waste[3].
Critical Control: Monitor the temperature. Maintain the reaction between 20°C and 35°C using an ice bath if necessary to prevent HCN volatilization.
Reaction Time: Stir continuously for 2 to 4 hours.
Validation Checkpoint: Do not assume the reaction is complete based on time or stoichiometry. Use a cyanide-specific colorimetric test strip (e.g., Cyantesmo) or perform a silver nitrate titration.
Self-Validation: The waste can only be authorized for disposal when the test confirms [CN⁻] < 0.2 ppm. If the test is positive, add an additional 0.5 equivalents of H₂O₂ and stir for another hour.
References
Source: Iran. J. Environ. Health. Sci. Eng. / World Health Organization (WHO)
Source: Green and Sustainable Chemistry (Scirp)
Degradation of cyanide from gold processing effluent by H2O2, NaClO and Ca(ClO)
Technical Support Center: Optimizing Nucleophilic Substitution of Cyclohexyl Bromide
Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that secondary alkyl halides like cyclohexyl bromide present a notorious selectivity challenge.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that secondary alkyl halides like cyclohexyl bromide present a notorious selectivity challenge. The competition between unimolecular/bimolecular substitution (SN1/SN2) and elimination (E1/E2) is highly sensitive to thermal conditions, solvent polarity, and steric hindrance[1].
This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to help you optimize temperature and maximize your substitution yields.
Mechanistic Workflows & Conformational Dynamics
To successfully optimize your reaction, you must first understand the thermodynamic and stereochemical pathways governing cyclohexyl bromide.
Decision tree for cyclohexyl bromide reaction pathways based on temperature.
Conformational dependence of SN2 and E2 pathways in cyclohexyl bromide.
Frequently Asked Questions (FAQs)
Q1: Why does increasing the temperature drastically reduce my substitution yield in favor of elimination?A1: The causality lies in the Gibbs Free Energy equation (
). Elimination reactions cleave one substrate into multiple species (the alkene, the leaving group, and the protonated base), resulting in a positive entropy of activation ()[2]. As the temperature () increases, the term becomes increasingly negative, lowering the activation barrier for elimination faster than for substitution[2]. Therefore, heat inherently favors the E2 pathway.
Q2: I am running the reaction at room temperature with sodium ethoxide, but I still see massive amounts of cyclohexene. Why?A2: Cyclohexyl bromide is a sterically hindered secondary alkyl halide. Sodium ethoxide is not only a strong nucleophile but also a strong, hard base. With secondary substrates, strong bases will trigger E2 elimination even at room temperature because the steric bulk of the cyclohexane ring raises the activation energy for the SN2 backside attack[3]. To favor substitution, you must switch to a strong nucleophile that is a weak base (e.g., thiolates, azides, or cyanides)[4].
Q3: How does the cyclohexane ring conformation dictate the reaction kinetics?A3: Stereochemical alignment is non-negotiable. For an E2 elimination to occur, the leaving group (bromide) and the
-hydrogen must be anti-periplanar[5]. In a cyclohexane ring, this geometry is only possible when the bromide is in the axial position[5]. Although the equatorial conformer is thermodynamically more stable, the rapid chair flip allows the axial conformer to react. SN2 reactions, conversely, require the nucleophile to attack from the opposite face of the C-Br bond, which is often hindered by axial hydrogens on the ring.
Causality: The thermal energy is too high, or the reagent is too basic, allowing the entropy-driven E2 transition state to dominate.
Solution:
Lower the reaction temperature to 0 °C to 10 °C.
Switch from a protic solvent (like ethanol) to a polar aprotic solvent (like DMF or DMSO)[4].
Swap hard alkoxide bases for highly polarizable, weak bases (e.g., NaSMe or NaN3).
Issue 2: The reaction stalls, showing < 5% conversion at low temperatures (0 °C).
Causality: While low temperatures suppress E2, they also reduce the available kinetic energy needed to overcome the SN2 activation barrier (
), which is already elevated due to the secondary nature of the carbon[1].
Solution: Optimize the leaving group in situ. Add 0.1 equivalents of Sodium Iodide (NaI) to trigger a Finkelstein reaction. The transient formation of cyclohexyl iodide creates a superior leaving group, lowering the SN2 activation barrier and allowing the reaction to proceed efficiently at 0 °C to 15 °C.
Quantitative Data: Temperature vs. Pathway Distribution
The following table summarizes the expected pathway distributions for secondary alkyl halides (like cyclohexyl bromide) under various thermal and solvent conditions, highlighting the drastic shift caused by temperature and base strength[1][4].
Temperature (°C)
Reagent (Nucleophile/Base)
Solvent
Major Pathway
Est. Substitution Yield
Est. Elimination Yield
0 °C
NaSMe (Strong Nu, Weak Base)
DMF
SN2
> 85%
< 15%
25 °C
NaSMe (Strong Nu, Weak Base)
DMF
SN2
~ 70%
~ 30%
25 °C
NaOEt (Strong Nu, Strong Base)
EtOH
E2
~ 18%
~ 82%
80 °C
NaOEt (Strong Nu, Strong Base)
EtOH
E2
< 9%
> 91%
Standard Operating Procedure (SOP)
Protocol: Optimized Low-Temperature SN2 Substitution of Cyclohexyl Bromide
This protocol is designed as a self-validating system to ensure thermal control and maximize SN2 trajectory while suppressing E2.
Step 1: Substrate Preparation
Charge an oven-dried, argon-purged round-bottom flask with Cyclohexyl Bromide (1.0 eq) and anhydrous DMF (0.2 M concentration).
Causality: DMF is a polar aprotic solvent that leaves the nucleophile unsolvated and highly reactive, compensating for the low temperature[4].
Submerge the flask in an ice-water bath. Insert an internal thermocouple directly into the solvent.
Validation: Do not proceed until the internal temperature reads exactly 0 °C to 2 °C and stabilizes for at least 5 minutes. Thermal spikes during addition are the primary cause of unexpected E2 elimination.
Causality: NaSMe is highly polarizable (soft) and weakly basic, heavily biasing the transition state toward substitution rather than proton abstraction.
Maintain the temperature between 0 °C and 10 °C. Stir for 4 hours.
Validation: Extract a 50
L aliquot, quench in water/EtOAc, and analyze the organic layer via GC-MS.
Decision Matrix:
If the cyclohexene peak (m/z 82) is > 5%, halt the reaction, cool to 0 °C, and verify reagent purity.
If unreacted cyclohexyl bromide remains but cyclohexene is absent, allow the reaction to slowly warm to 15 °C to overcome the SN2 kinetic barrier.
Step 5: Quenching and Workup
Quench the reaction with cold distilled water to precipitate the inorganic salts and partition the DMF. Extract 3x with diethyl ether, wash the combined organics with brine to remove residual DMF, dry over MgSO4, and concentrate under reduced pressure.
References
Title: SN1 vs E1 and SN2 vs E2: The Temperature
Source: Master Organic Chemistry
URL: [Link]
Title: Elimination Reactions Are Favored By Heat
Source: Master Organic Chemistry
URL: [Link]
Technical Support Center: Controlling Regioselectivity in Methylcyclohexane C(sp³)–H Functionalization
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling with late-stage functionalization of unactivated alkanes.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling with late-stage functionalization of unactivated alkanes.
Methylcyclohexane is the quintessential benchmark substrate for C(sp³)–H functionalization. It presents a formidable selectivity challenge because it contains 14 C–H bonds across four distinct chemical environments: the tertiary C1 position, the secondary C2/C6 , C3/C5 , and C4 positions, and the primary methyl group .
This guide provides mechanistic troubleshooting, validated protocols, and causality-driven solutions to help you achieve precise regiocontrol in your functionalization workflows.
📊 Quantitative Data: Thermodynamic vs. Steric Parameters
To control regioselectivity, you must exploit the tension between thermodynamic bond weakness and steric accessibility. The table below summarizes the fundamental parameters governing methylcyclohexane functionalization.
Position
Bond Type
Bond Dissociation Energy (BDE)
Steric Hindrance
Preferred Functionalization Strategy
Typical Regioselectivity Ratio
C1
Tertiary (3°)
~95 kcal/mol
High
Photocatalytic HAT, Bioinspired Oxidation
>90% (Electronic control)
C2 / C6
Secondary (2°)
~98 kcal/mol
High
Rarely targeted selectively
<5% (Blocked by adjacent methyl)
C3 / C5
Secondary (2°)
~98 kcal/mol
Moderate
Rh-Catalyzed Carbene Insertion
~60-70% (Steric/Electronic balance)
C4
Secondary (2°)
~98 kcal/mol
Low
Rh-Catalyzed Carbene Insertion
~20-30%
Methyl
Primary (1°)
~100 kcal/mol
Minimal
Ir-Catalyzed Borylation
>80% (Strict steric control)
🛠️ Module 1: Steric Control (Targeting 1° and 2° C–H Bonds)
FAQ 1: I am attempting to borylate methylcyclohexane using standard Iridium catalysis, but I am getting an intractable mixture of C3, C4, and methyl borylation. How can I push the reaction exclusively toward the primary methyl group?
The Causality:
Iridium-catalyzed C–H borylation operates under strict steric control. The active catalytic species, an Ir(III) trisboryl complex (e.g., [Ir(dtbpy)(Bpin)3]), is exceptionally bulky [1]. While the primary methyl group is the least sterically hindered, methylcyclohexane possesses ten secondary C–H bonds versus only three primary C–H bonds. Statistically, the less-hindered equatorial C3 and C4 positions compete with the methyl group. To override this statistical disadvantage, you must increase the steric bulk of your ligand framework (e.g., moving from dtbpy to bulkier phenanthroline derivatives) to make the secondary positions entirely inaccessible.
Caption: Catalytic cycle of Ir-catalyzed C(sp3)-H borylation governed by steric hindrance.
Self-Validating System: The absence of C3/C4 borylation in the crude GC-FID trace confirms successful steric exclusion.
Preparation (Glovebox): In an argon-filled glovebox, charge an oven-dried 10 mL Schlenk flask with [Ir(OMe)(COD)]2 (1.5 mol%), 3,4,7,8-tetramethyl-1,10-phenanthroline (tmphen) (3.0 mol%), and bis(pinacolato)diboron (B2pin2, 1.0 equiv).
Solvent Addition: Add 2.0 mL of dry, rigorously degassed methylcyclohexane (acting as both substrate and solvent).
Reaction: Seal the flask, remove it from the glovebox, and stir at 80 °C for 16 hours.
Validation & QC: Cool to room temperature and filter through a short pad of silica gel (eluting with EtOAc). Analyze the crude mixture via GC-FID. A successful run will show a >8:1 ratio of primary (methyl) borylation to secondary (C3/C4) borylation.
⚡ Module 2: Electronic Control (Targeting the 3° C–H Bond)
FAQ 2: My goal is to selectively oxidize the tertiary C1 position to form 1-methylcyclohexanol. However, I am observing over-oxidation to ketones and secondary alcohols. What is the best approach?
The Causality:
To target the C1 position, you must abandon steric control and rely on electronic control. The tertiary C1–H bond has the lowest Bond Dissociation Energy (~95 kcal/mol). Hydrogen Atom Transfer (HAT) photocatalysis, specifically using tetrabutylammonium decatungstate (TBADT), is the premier method for this [2]. The excited state [W10O32]4-* acts as an electrophilic radical, selectively abstracting the most electron-rich, weakest hydrogen atom to form a stable tertiary radical. Over-oxidation occurs if your oxygen flow is inconsistent or if the reaction is left under irradiation after the substrate is consumed, leading to secondary HAT events.
Caption: Photocatalytic Hydrogen Atom Transfer (HAT) pathway targeting the tertiary C1-H bond.
Self-Validating System: The reaction must strictly cease upon complete conversion to prevent secondary C-H abstraction.
Setup: In a borosilicate glass photoreactor, dissolve TBADT (2 mol%) and methylcyclohexane (1.0 mmol) in 5 mL of acetonitrile.
Atmosphere: Purge the solution with a steady stream of pure O2 for 10 minutes, then maintain an O2 balloon over the reaction.
Irradiation: Irradiate the mixture using a 390 nm LED array (or a Xenon lamp with a 320 nm cutoff filter) at 25 °C.
Validation & QC: Monitor strictly by GC-MS every 2 hours. Stop irradiation immediately when methylcyclohexane conversion reaches 90%. Prolonged exposure leads to C3/C4 ketone formation. Treat the crude mixture with triphenylphosphine (PPh3) to reduce any hydroperoxides to 1-methylcyclohexanol.
FAQ 3: I am using a rhodium carbene for C–H insertion. Why is it ignoring the electronically favored tertiary C1 position and attacking the C3/C4 positions instead?
The Causality:
Rhodium-catalyzed carbene insertion presents a fascinating conflict between electronics and sterics [3]. The insertion proceeds via a concerted, asynchronous transition state with hydridic character, which should favor the tertiary C1 position. However, dirhodium tetracarboxylate catalysts (e.g., Rh2(DOSP)4) and their associated donor/acceptor carbenes create a massive steric wall. This ligand bulk completely blocks access to the C1 position and the adjacent C2 positions. Consequently, the reaction is redirected to the less hindered, equatorial secondary C–H bonds at C3 and C4, achieving highly diastereoselective functionalization at unactivated sites [4].
Self-Validating System: Syringe pump addition ensures the local concentration of the diazo compound remains near zero, preventing carbene dimerization.
Catalyst Preparation: Dissolve Rh2(DOSP)4 (1.0 mol%) and methylcyclohexane (10.0 equiv, used in excess to drive intermolecular insertion) in anhydrous dichloromethane (0.5 M).
Temperature Control: Cool the reaction flask to -20 °C. Lower temperatures rigidify the catalyst's chiral crown, drastically improving both regioselectivity (favoring C3 over C4) and enantioselectivity.
Syringe Pump Addition: Dissolve the aryldiazoacetate (1.0 equiv) in dichloromethane and add it dropwise via a syringe pump over a strict 2-hour period.
Validation & QC: Warm to room temperature. Analyze the crude via 1H NMR. The absence of alkene dimers (e.g., diethyl maleate/fumarate derivatives) validates that the syringe pump rate was optimal and the carbene successfully inserted into the alkane.
📚 References
Frontiers in Iridium-Catalyzed C-H Borylation: Attaining Novel Reactivity and Selectivity
Source: eScholarship, University of California, Berkeley
URL:[Link]
Site-Selective C–H Functionalization by Decatungstate Anion Photocatalysis: Synergistic Control by Polar and Steric Effects Expands the Reaction Scope
Source: ACS Catalysis
URL:[Link]
Finding Opportunities from Surprises and Failures. Development of Rhodium-Stabilized Donor/Acceptor Carbenes and their Application to Catalyst-Controlled C—H Functionalization
Source: The Journal of Organic Chemistry (via PMC)
URL:[Link]
C–H Bonds as Functional Groups: Simultaneous Generation of Multiple Stereocenters by Enantioselective Hydroxylation at Unactivated Tertiary C–H Bonds
Source: Journal of the American Chemical Society
URL:[Link]
Optimization
Technical Support Center: Overcoming Steric Hindrance in 3-Substituted Cyclohexanes
Welcome to the Technical Support Center for cyclohexane stereochemistry and reactivity. This guide is designed for researchers and drug development professionals dealing with poor yields, unexpected side reactions, or lo...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for cyclohexane stereochemistry and reactivity. This guide is designed for researchers and drug development professionals dealing with poor yields, unexpected side reactions, or loss of stereocontrol when functionalizing 3-substituted cyclohexanes.
Below, we dissect the root causes of steric hindrance, provide troubleshooting FAQs for common synthetic roadblocks, and outline self-validating experimental protocols to ensure reproducible results.
Diagnostic Overview: The Root Cause of Steric Hindrance
The reactivity of 3-substituted cyclohexanes is dictated by conformational thermodynamics. Substituents on a cyclohexane ring rapidly interconvert between axial and equatorial positions via ring-flipping. However, a substituent in the axial position experiences severe 1 with the parallel hydrogen atoms at C3 and C5, creating steric repulsion[1].
To minimize this strain, the ring will preferentially adopt the chair conformation that places the bulkiest group in the equatorial position. The energetic cost of forcing a group into the axial position is quantified as its A-value . When designing a reaction at C1, you must account for how the A-value of the C3 substituent locks the ring's geometry and blocks specific reaction trajectories.
Quantitative Data: A-Values of Common Substituents
Substituent
A-Value (kcal/mol)
Steric Impact & Conformational Behavior
-Cl / -Br
~0.53 - 0.59
Low impact; the ring remains highly flexible.
-OH
0.87
Low-Moderate; hydrogen bonding can alter preference.
-CH₃
1.74
Moderate; strongly favors the equatorial position (95:5 ratio).
-CH(CH₃)₂
2.15
High; significant 1,3-diaxial clash when forced axial.
Conformational equilibrium and its effect on reaction trajectories.
Troubleshooting FAQs
Q1: My Sₙ2 substitution on a 3-substituted cyclohexyl halide is failing or yielding mostly E2 elimination products. How can I force the substitution?Causality: Sₙ2 reactions require a strict 180° anti-periplanar backside attack. In cyclohexanes, this trajectory is only accessible when the leaving group is in the axial position. If your 3-substituent is bulky (e.g., a tert-butyl group), it locks the ring. If this locking forces your C1 leaving group into the equatorial position, the Sₙ2 backside trajectory passes directly through the ring itself, making substitution impossible.
Conversely, if the leaving group is axial, Sₙ2 can proceed. However, an axial leaving group is perfectly aligned with adjacent axial beta-hydrogens, making 3 when using basic nucleophiles[3].
Solution:
Change the Nucleophile: Switch to a highly nucleophilic but non-basic reagent (e.g., azides, thiolates, or cyanides) to suppress the E2 pathway.
Modify the Substrate: Ensure the leaving group is axial. If it is equatorial, you must invert the C1 stereocenter (e.g., via Mitsunobu reaction on the precursor alcohol) before attempting the Sₙ2.
Q2: How do I control the diastereoselectivity when reducing 3-methylcyclohexanone?Causality: The stereochemical outcome depends on the competition between steric hindrance and torsional strain during the transition state. The 3-methyl group will anchor itself in the equatorial position.
Small Hydrides (e.g., NaBH₄, LiAlH₄): These reagents are small enough to bypass the 1,3-diaxial interactions from the axial hydrogens at C3 and C5. They prefer to attack from the axial face to avoid torsional strain with the equatorial hydrogens at C2 and C6. Axial attack pushes the resulting hydroxyl group into the equatorial position, yielding the 4[4].
Bulky Hydrides (e.g., L-Selectride): Massive reagents cannot penetrate the axial face due to severe 1,3-diaxial clashes with the C3 and C5 axial hydrogens. They are forced to attack from the more open equatorial face, pushing the hydroxyl group into the axial position and yielding the trans-isomer[4].
Solution: Use NaBH₄ or MOF-808 catalyzed reduction for the cis isomer, and L-Selectride for the trans isomer.
Workflow for diastereoselective reduction of 3-substituted cyclohexanones.
Validated Experimental Protocols
Protocol A: Synthesis of cis-3-Methylcyclohexanol (Equatorial -OH)
This protocol utilizes a Meerwein–Ponndorf–Verley (MPV) reduction catalyzed by a Metal-Organic Framework, which provides5 due to the spatial constraints of the MOF pores[5].
Setup: In a dry Schlenk flask, combine 3-methylcyclohexanone (1.0 equiv) and MOF-808 catalyst (10 mol% Zr).
Reaction: Add anhydrous isopropanol (0.5 M), which serves as both the solvent and the hydride donor. Heat the mixture to 80 °C under an inert nitrogen atmosphere for 6-8 hours.
Workup: Cool to room temperature, filter out the heterogeneous MOF-808 catalyst, and concentrate the filtrate under reduced pressure.
Self-Validation System (¹H NMR): Analyze the crude product. The carbinol proton (H1) of the cis-isomer is axial. It will couple with adjacent axial and equatorial protons, appearing as a broad multiplet (typically a triplet of triplets) with at least two large trans-diaxial coupling constants (J ≈ 10–12 Hz).
Protocol B: Synthesis of trans-3-Methylcyclohexanol (Axial -OH)
This protocol relies on severe steric bulk to force an equatorial hydride attack.
Setup: Dissolve 3-methylcyclohexanone (1.0 equiv) in anhydrous THF (0.2 M) under argon and cool to -78 °C using a dry ice/acetone bath.
Reaction: Dropwise add L-Selectride (Lithium tri-sec-butylborohydride, 1.2 equiv, 1.0 M in THF) over 15 minutes to maintain the internal temperature. Stir at -78 °C for 2 hours.
Quench & Workup: Carefully quench with 10% aqueous NaOH followed by 30% H₂O₂ to oxidize the borane byproducts. Extract with diethyl ether, wash with brine, dry over MgSO₄, and concentrate.
Self-Validation System (¹H NMR): The carbinol proton (H1) of the trans-isomer is equatorial. It only exhibits small equatorial-equatorial and equatorial-axial couplings, appearing as a narrow, poorly resolved multiplet (W₁/₂ ≈ 8–10 Hz).
References
Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values"
Master Organic Chemistry
1,3-Diaxial Interactions and A value for Cyclohexanes
Chemistry Steps
SN2 and E2 R
Explanation of the Transition State Theory of the Stereoselectivity of the Reduction of Substituted Cyclohexanone
University Chemistry (PKU)
MOF-808 as a Highly Active Catalyst for the Diastereoselective Reduction of Substituted Cyclohexanones
MDPI Molecules
catalyst deactivation during reduction of cycloalkane nitriles
Welcome to the Technical Support Center for Catalytic Hydrogenation. This guide is specifically engineered for researchers and process chemists troubleshooting catalyst deactivation during the reduction of cycloalkane ni...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Catalytic Hydrogenation. This guide is specifically engineered for researchers and process chemists troubleshooting catalyst deactivation during the reduction of cycloalkane nitriles (e.g., cyclohexanecarbonitrile to cyclohexylmethanamine).
Unlike simple linear nitriles, cycloalkane nitriles present unique steric and electronic challenges that accelerate catalyst degradation. This guide synthesizes mechanistic causality, quantitative diagnostics, and self-validating protocols to ensure sustained catalytic activity.
I. Diagnostic Workflow for Catalyst Deactivation
Before altering your reaction parameters, you must identify the precise mechanism of deactivation. For cycloalkane nitriles, the dominant failure modes are surface fouling (steric blockage), chemical poisoning, and metal leaching.
Diagnostic decision tree for identifying nitrile hydrogenation catalyst deactivation mechanisms.
II. Frequently Asked Questions (Troubleshooting Guides)
Q1: My Raney® Nickel catalyst loses over 80% of its activity after the first cycle of cyclohexanecarbonitrile reduction. What is causing this rapid deactivation?A1: The primary cause is surface fouling via steric hindrance . During nitrile reduction, the reaction proceeds through a highly reactive primary imine intermediate. This imine can undergo nucleophilic attack by the newly formed primary amine, releasing ammonia and forming a secondary imine, which is then hydrogenated to a secondary amine[1].
The Causality: Cycloalkane derivatives (like dicyclohexylmethylamine) are exceptionally bulky. When these secondary or tertiary amines chemisorb onto the nickel surface via their nitrogen lone pairs, their massive steric footprint physically eclipses multiple adjacent active sites[1]. This prevents the co-adsorption of hydrogen and fresh nitrile, terminating the catalytic cycle[2].
Q2: I switched from Raney® Nickel to Palladium on Carbon (Pd/C) to improve longevity, but the deactivation is even worse. Why?A2: You have inadvertently selected a catalyst that intrinsically favors the deactivation pathway. While Pd/C is highly active, it is mechanistically biased toward the formation of secondary and tertiary amines when reacting with cycloalkane nitriles[3]. In fact, studies have shown that the hydrogenation of cyclohexanecarbonitrile over Pd/C selectively produces secondary amines almost exclusively[3]. These bulky oligomeric entities irreversibly bind to the palladium surface, rapidly poisoning the active sites[4]. For primary amine selectivity, Ruthenium (Ru/C) or Raney® Cobalt are far superior choices.
Q3: How can I chemically suppress this secondary amine formation and extend catalyst life?A3: You must alter the thermodynamic equilibrium of the condensation step. By introducing a high partial pressure of anhydrous ammonia (NH₃) or adding basic promoters (like NaOH or LiOH) to the reaction mixture, you force the equilibrium of the imine-amine condensation backward[2]. Ammonia competes with the primary amine as a nucleophile, ensuring the intermediate remains as a primary imine until it is fully hydrogenated.
III. Mechanistic Pathway of Fouling
Understanding the exact point of divergence in the reaction network is critical for implementing the correct intervention.
Mechanistic pathway of cycloalkane nitrile reduction leading to active site blockage.
IV. Quantitative Catalyst Comparison Data
Use the following data table to select the appropriate catalyst system for your specific cycloalkane nitrile substrate.
Avoid for primary amine synthesis; use acidic additives if required.
Ru/C
High (>90%)
Moderate
HCN poisoning
Purify nitrile feed; operate at higher H₂ pressures.
V. Standard Operating Protocols (SOPs)
Protocol A: Self-Validating Hydrogenation of Cyclohexanecarbonitrile (Fouling Suppression)
This protocol utilizes Raney® Cobalt and ammonia to suppress oligomerization and ensure sustained catalyst activity across multiple cycles.
Catalyst Preparation: Wash 5.0 g of Raney® Cobalt catalyst with anhydrous methanol (3 × 50 mL) under an inert argon atmosphere to remove storage water. Causality: Water can promote the hydrolysis of the imine intermediate to an aldehyde, which subsequently undergoes reductive amination to form unwanted byproducts.
Reactor Charging: Transfer the catalyst to a 500 mL high-pressure Parr reactor. Add 0.1 mol of cyclohexanecarbonitrile dissolved in 100 mL of a 7 M solution of ammonia in methanol.
Pressurization: Seal the reactor and purge with Nitrogen (3 × 10 bar), followed by Hydrogen (3 × 10 bar). Pressurize the reactor to 40 bar with H₂.
Reaction Execution: Heat the reactor to 80 °C under vigorous stirring (800 rpm) to eliminate mass transfer limitations.
Validation Check (Critical Step): After 1 hour, sample 100 µL of the reaction mixture, dilute in 1 mL methanol, and analyze via GC-FID.
Self-Validation: Calculate the ratio of cyclohexylmethanamine (primary) to dicyclohexylmethylamine (secondary). If the secondary amine exceeds 3% area, the catalyst is actively fouling. Immediately halt heating, cool the reactor, and increase the NH₃ concentration in the solvent feed for the next run.
Termination: Once H₂ uptake ceases, cool to room temperature, vent safely, and filter the catalyst under argon for reuse.
Protocol B: Regeneration of Fouled Raney® Nickel Catalyst
If a catalyst has already deactivated due to secondary amine chemisorption, it can often be rescued using targeted desorption techniques[1].
Isolation: Recover the deactivated Raney® Nickel via magnetic decantation. Do not allow the catalyst to dry, as it is highly pyrophoric.
Ultrasonic Solvent Wash: Suspend the catalyst in 50 mL of anhydrous methanol. Place the suspension in an ultrasonic bath (40 kHz) at 45 °C for 30 minutes.
Causality: The acoustic cavitation provides the localized thermal and mechanical energy required to break the strong coordinate bonds between the nitrogen lone pairs of the bulky secondary amines and the nickel surface[1].
Validation Check: Decant the methanol and analyze it via GC-MS.
Self-Validation: You should detect high concentrations of secondary and tertiary cycloalkane amines in the wash solvent. Repeat the ultrasonic wash with fresh methanol until these oligomers are no longer detectable in the supernatant.
Reactivation: Wash the catalyst once with THF and return it to the reactor.
VI. References
Duch, M. W., et al. "Deactivation of nitrile hydrogenation catalysts: New mechanistic insight from a nylon recycle process." Applied Catalysis A: General, 2007.[Link]
Pires, E., et al. "Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers." MDPI, 2020.[Link]
Monguchi, Y., et al. "Catalyst-Dependent Selective Hydrogenation of Nitriles: Selective Synthesis of Tertiary and Secondary Amines." The Journal of Organic Chemistry, 2017.[Link]
Mitchell, C., et al. "Toward Sustained Product Formation in the Liquid-Phase Hydrogenation of Mandelonitrile over a Pd/C Catalyst." National Institutes of Health (PMC), 2021.[Link]
High-Resolution ¹H NMR Spectrum Analysis of 3-Methylcyclohexane-1-carbonitrile: A Comparative Guide to Spectrometer Field Strengths
As a Senior Application Scientist, I frequently encounter analytical bottlenecks in drug development, particularly when resolving the stereochemistry of substituted cyclic scaffolds. 3-Methylcyclohexane-1-carbonitrile is...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently encounter analytical bottlenecks in drug development, particularly when resolving the stereochemistry of substituted cyclic scaffolds. 3-Methylcyclohexane-1-carbonitrile is a prime example. It exists as a mixture of cis and trans diastereomers, and determining the exact diastereomeric ratio (dr) is a critical quality control metric.
While Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for this analysis, the complex spin-spin splitting patterns of the cyclohexane ring present a unique challenge. This guide objectively compares the performance of Benchtop (80 MHz), Routine High-Field (400 MHz), and Ultra-High-Field (800 MHz) NMR spectrometers, providing the mechanistic causality and self-validating protocols necessary to successfully elucidate this molecule's structure.
Mechanistic Grounding: The Physics of Cyclohexane Stereochemistry
To understand why spectrometer selection matters, we must first examine the physical causality behind the NMR signals of 3-methylcyclohexane-1-carbonitrile.
In a 1,3-disubstituted cyclohexane, the cis-isomer strongly favors the thermodynamically stable diequatorial conformation. This places the H1 proton (the proton geminal to the cyano group) in an axial position. Conversely, the trans-isomer adopts an equatorial-axial conformation, forcing the H1 proton into an equatorial position.
According to the 1, the magnitude of the vicinal coupling constant (
) is dictated by the dihedral angle between adjacent protons[1].
Axial H1 (cis-isomer): Experiences a ~180° dihedral angle with adjacent axial protons (H2ax, H6ax), resulting in large trans-diaxial coupling constants (
Hz)[1]. It also couples with adjacent equatorial protons with smaller constants ( Hz)[2]. This yields a wide triplet of triplets (tt) spanning approximately 30 Hz. Furthermore, axial protons typically resonate upfield of their equatorial counterparts due to anisotropic shielding[3].
Equatorial H1 (trans-isomer): Experiences ~60° dihedral angles with all adjacent protons, resulting in only small coupling constants (
and Hz)[1]. This yields a narrow, tightly clustered multiplet spanning less than 15 Hz.
The Field Strength Causality: J-coupling values are constants measured in Hertz (Hz) and do not change with the external magnetic field (
)[4]. However, the chemical shift scale in parts-per-million (ppm) is directly proportional to the spectrometer's Larmor frequency[5]. At lower field strengths, a 30 Hz multiplet occupies a massive ppm window, leading to severe signal overlap. High-field instruments compress this Hz-width into a smaller ppm window, revealing pure first-order spectra[5][6].
Experimental Workflow: Standardized Protocol for NMR Acquisition
To ensure data integrity, every NMR experiment must be a self-validating system. The following protocol is optimized for the quantitative dr determination of 3-methylcyclohexane-1-carbonitrile.
Phase 1: Sample Preparation & Self-Validation
Action: Dissolve 50.0 ± 0.1 mg of the analyte in 600 µL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).
Causality: Precise concentration ensures optimal signal-to-noise (S/N) without causing radiation damping or viscosity-induced line broadening.
Self-Validation Check: Verify the liquid column height is exactly 4.0 cm in a standard 5 mm NMR tube. Deviations alter the magnetic susceptibility boundaries, rendering gradient shimming ineffective.
Phase 2: Tuning, Matching, and Shimming
Action: Insert the sample, tune/match the probe to the ¹H Larmor frequency, and execute 3D gradient shimming.
Causality: Probe tuning maximizes radiofrequency (RF) power transfer, directly increasing sensitivity and resolution[6].
Self-Validation Check: Analyze the TMS peak. The protocol is only validated to proceed to acquisition if the TMS full-width at half-maximum (FWHM) is
Hz.
Phase 3: Quantitative Acquisition
Action: Execute a standard 1D ¹H pulse sequence (zg30) with a relaxation delay (
) of 5.0 seconds.
Causality: A 5-second
exceeds for most small-molecule protons, ensuring complete longitudinal magnetization recovery. This is the physical prerequisite for accurate peak integration and dr calculation[4].
Caption: Experimental workflow for NMR sample preparation, spectrometer selection, and data processing.
Product Performance Comparison: Benchtop vs. High-Field vs. Ultra-High-Field
When selecting an instrument for analyzing the 3-methylcyclohexane-1-carbonitrile diastereomeric mixture, the
ratio (chemical shift difference in Hz divided by the coupling constant) is the primary performance metric.
Spectrometer Tier
Magnetic Field ()
¹H Larmor Frequency
H1 Multiplet Width (ppm)*
Diastereomeric Resolution
Limit of Detection (LOD)
Benchtop NMR
1.88 T
80 MHz
~0.375 ppm
Poor (Severe Overlap)
~1 mmol/L
Routine High-Field
9.40 T
400 MHz
~0.075 ppm
Excellent (Baseline Resolved)
~10 µmol/L
Ultra-High-Field
18.80 T
800 MHz
~0.038 ppm
Ultimate (Fine Structure Visible)
< 1 µmol/L
*Calculated based on a fixed 30 Hz multiplet width for the axial H1 proton.
Performance Analysis:
Benchtop NMR (80 MHz): While highly accessible and cryogen-free, the 30 Hz H1 multiplet spans nearly 0.4 ppm[5]. Because the chemical shift difference between the cis and trans H1 protons is small, their signals merge into a broad, unresolved envelope between 2.5 and 3.0 ppm. It is insufficient for precise dr quantification without advanced chemometric deconvolution[4][6].
Routine High-Field (400 MHz): This is the optimal workhorse. The multiplet width is compressed to 0.075 ppm. The cis H1 axial signal (tt) and the trans H1 equatorial signal (m) are baseline-resolved, allowing for simple, accurate integration.
Ultra-High-Field (800 MHz): Provides unparalleled resolution. Second-order roofing effects are entirely eliminated, allowing for the exact extraction of all
, , and values for rigorous 3D conformational mapping.
Data Interpretation: Resolving the Diastereomers
Once high-field data is acquired, stereochemical assignment follows a strict logical pathway based on the extracted coupling constants of the H1 proton.
Caption: Logical decision tree for assigning cis/trans diastereomers based on H1 proton J-coupling patterns.
Conclusion
For the structural elucidation of 3-methylcyclohexane-1-carbonitrile, the choice of NMR spectrometer directly dictates the quality of the stereochemical data. While Benchtop NMR systems are excellent for rapid synthetic reaction monitoring, their limited chemical shift dispersion in Hz renders them inadequate for resolving complex cyclohexane multiplets. A 400 MHz High-Field NMR represents the optimal balance of cost and performance, providing the baseline resolution required for quantitative diastereomeric ratio analysis through direct peak integration.
References
Chapter 2: Assigning Molecular Configuration by Nuclear Magnetic Resonance - Books, Royal Society of Chemistry (RSC).
Proton NMR distinguishes axial and equatorial protons in cyclohexanes, Almerja.
High-field to Benchtop NMR Spectroscopy - Part 3, Oxford Instruments.
Benchtop NMR | How to Choose | Ask 4 Questions, Anasazi Instruments.
FTIR characteristic peaks for nitrile group in cyclohexane
FTIR Spectroscopy of Nitriles in Non-Polar Solvents: A Comparative Guide to Sampling Techniques and Solvent Effects Introduction The nitrile group (-C≡N) is a highly diagnostic functional moiety in medicinal chemistry, p...
Author: BenchChem Technical Support Team. Date: March 2026
FTIR Spectroscopy of Nitriles in Non-Polar Solvents: A Comparative Guide to Sampling Techniques and Solvent Effects
Introduction
The nitrile group (-C≡N) is a highly diagnostic functional moiety in medicinal chemistry, polymer science, and catalysis. In Fourier Transform Infrared (FTIR) spectroscopy, the nitrile stretch provides a distinctive, sharp peak typically located between 2200 and 2260 cm⁻¹ [1]. When analyzing nitriles, the choice of solvent is paramount. Cyclohexane, a non-polar and non-interacting solvent, is frequently chosen because it is optically transparent in the nitrile stretching region and prevents the complex hydrogen-bonding interactions that complicate spectra in aqueous or polar media.
The Causality of Solvent Effects on the Nitrile Stretch
The exact wavenumber and peak shape of the -C≡N stretch are highly dependent on the local electrostatic environment. In polar solvents, dipole-dipole interactions and hydrogen bonding to the nitrogen lone pair alter the multidimensional potential energy surface of the molecule, leading to peak broadening and frequency shifts [2]. Conversely, cyclohexane exerts a minimal effective electric field on the solute. This lack of dielectric interaction preserves the intrinsic vibrational frequency of the nitrile group, yielding a sharp, highly reproducible peak ideal for quantitative analysis.
Fig 1. Logical relationship of solvent polarity on the nitrile stretching frequency.
Comparative Analysis: Transmission Liquid Cells vs. ATR-FTIR
When analyzing liquid solutions of nitriles in cyclohexane, researchers must choose between two primary FTIR sampling accessories: the classical Transmission Liquid Cell and the Attenuated Total Reflectance (ATR) accessory.
The Diamond ATR Caveat: While ATR is celebrated for its ease of use, analyzing nitriles on a diamond ATR requires expert caution. Diamond possesses strong intrinsic lattice absorption bands in the 2300–1900 cm⁻¹ region [3]. Because the nitrile peak (~2250 cm⁻¹) falls directly within this window, a multiple-reflection diamond ATR will often absorb the entire IR signal, leaving only noise [3]. Therefore, if ATR is used for nitrile detection, a single-reflection diamond or a ZnSe crystal is strictly required to maintain sufficient energy throughput [3].
Alternatively, Transmission FTIR passes the beam entirely through the sample. Since cyclohexane is highly volatile, sealed liquid cells (e.g., using CaF₂ or NaCl windows) are preferred to prevent concentration changes during the scan. Transmission cells offer pathlengths up to 100 µm or more, providing vastly superior sensitivity for trace nitrile detection compared to the 1–15 µm effective pathlength of an ATR evanescent wave [4].
Quantitative Comparison of FTIR Modalities for Nitrile/Cyclohexane Analysis
Parameter
Sealed Transmission Cell (CaF₂ Windows)
Single-Reflection ATR (Diamond/ZnSe)
Effective Pathlength
15 µm to >100 µm (Tunable)
~1 to 2 µm (Fixed by wavelength/index)
Sensitivity (Limit of Detection)
High (Ideal for trace concentrations <0.1%)
Low to Moderate (Requires concentrated samples)
Spectral Interference at 2250 cm⁻¹
None (CaF₂ is fully transparent)
High (Diamond lattice absorbs strongly)
Evaporation Control
Excellent (Hermetically sealed via Luer-locks)
Poor (Requires a volatile sample cover)
Sample Volume Required
~0.5 to 1.0 mL
~1 to 5 µL
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols incorporate self-validating steps. Cyclohexane exhibits strong C-H stretching vibrations (~2900 cm⁻¹) and bending modes (~1450 cm⁻¹). These solvent peaks must be used as internal pathlength and stability validators during the experiment.
Fig 2. Experimental workflow comparing Transmission and ATR-FTIR for volatile non-polar solutions.
Protocol A: High-Sensitivity Transmission FTIR
Objective: Quantify trace nitrile compounds in cyclohexane.
System Purge: Purge the FTIR spectrometer with dry nitrogen for 15 minutes. Causality: Atmospheric CO₂ absorbs strongly at ~2349 cm⁻¹. Fluctuations in CO₂ during the measurement will cause derivative-shaped artifacts that heavily overlap with the nitrile peak at 2250 cm⁻¹.
Background Collection: Fill a clean, sealed 50 µm CaF₂ liquid cell with pure cyclohexane using a Luer-lock syringe. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution).
Sample Injection: Flush the cell with the nitrile/cyclohexane sample solution three times to eliminate dilution effects from residual pure solvent. Seal the ports securely.
Data Acquisition: Collect the sample spectrum.
Self-Validation Check: Inspect the baseline at 2500 cm⁻¹. It should be flat and near 0 Absorbance. If the baseline is sloped, micro-bubbles of air were introduced during injection, causing light scattering. Reject the scan, flush, and re-inject.
Protocol B: Rapid Screening via Single-Reflection ATR
Objective: Quickly verify the presence of a nitrile group in a concentrated synthesis fraction.
Crystal Selection: Ensure the accessory is a single-reflection diamond or a ZnSe crystal. Do not use a multi-reflection diamond ATR, as the 2300–1900 cm⁻¹ region will be opaque [3].
Background Collection: Clean the crystal with pure cyclohexane and allow it to evaporate. Collect an open-beam background.
Sample Application: Dropcast 2 µL of the sample directly onto the center of the crystal.
Evaporation Control (Critical): Immediately place a volatile sample cover (a small metal cap with an O-ring) over the crystal. Causality: Cyclohexane evaporates in seconds. Without a cover, the solvent will evaporate during the 30-second scan, artificially increasing the concentration of the nitrile solute and invalidating quantitative comparisons.
Data Acquisition & Validation: Collect the spectrum. Validate the run by checking the cyclohexane C-H stretch intensity at 2920 cm⁻¹. If this peak decreases over successive scans, the seal is compromised, and the solvent is evaporating.
References
Specac Ltd. "Interpreting Infrared Spectra." Specac. Available at: [Link]
IISER Pune. "Investigating the effect of solvent polarity on the IR and NMR spectra of acetone." IISER Pune. Available at: [Link]
Harrick Scientific Products, Inc. "A Diamond ATR-FTIR Study of Nitriles." Spectroscopy Online. Available at: [Link]
Agilent Technologies, Inc. "Improved Measurement of Liquid Samples Using FTIR." Agilent. Available at: [Link]
Comparative Guide: Distinguishing 3-Methyl vs. 4-Methylcyclohexane-1-carbonitrile by NMR
Executive Summary Distinguishing regioisomers of substituted cyclohexanes is a classic problem in structural elucidation that relies heavily on symmetry elements. In the case of 3-methylcyclohexane-1-carbonitrile versus...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Distinguishing regioisomers of substituted cyclohexanes is a classic problem in structural elucidation that relies heavily on symmetry elements. In the case of 3-methylcyclohexane-1-carbonitrile versus 4-methylcyclohexane-1-carbonitrile , the primary differentiator is the presence of a plane of symmetry in the 4-substituted isomer which is absent in the 3-substituted isomer.
This guide outlines a definitive protocol to distinguish these isomers using a combination of Carbon-13 (
C) NMR for regioisomer determination and Proton () NMR for diastereomer (cis vs. trans) assignment.[1]
Part 1: Structural Analysis & Symmetry Logic
Before approaching the instrument, one must understand the symmetry elements that dictate the spectral complexity.
The Symmetry Factor
4-Methylcyclohexane-1-carbonitrile: Possesses a plane of symmetry passing through C1 and C4. This renders the carbons at positions 2 and 6 equivalent (
) and positions 3 and 5 equivalent ().
3-Methylcyclohexane-1-carbonitrile: Lacks a plane of symmetry due to the asymmetric substitution pattern. All ring carbons are magnetically non-equivalent.
Conformational Anchoring
The methyl group (
-value kcal/mol) is significantly bulkier than the nitrile group (-value kcal/mol). In solution, the methyl group effectively "locks" the conformation by occupying the equatorial position to minimize 1,3-diaxial interactions. This simplifies the analysis of the nitrile proton (H1).
Decision Logic Diagram
The following flowchart illustrates the hierarchical logic for structural assignment.
Figure 1: Decision tree for assigning regio- and stereochemistry based on signal count and coupling constants.
Part 2: Carbon-13 (
C) NMR Analysis[2][3][4][5]
The
C NMR spectrum provides the most robust "fingerprint" for distinguishing the 3- and 4-isomers due to the symmetry-equivalence of carbons.
Predicted Signal Count
Isomer
Symmetry Element
Unique Carbon Environments
Expected Signals (C)
4-Methyl
Plane () through C1 & C4
C1, C2/C6, C3/C5, C4, Me, CN
6 Signals
3-Methyl
None ()
C1, C2, C3, C4, C5, C6, Me, CN
8 Signals
Experimental Insight:
In the 4-methyl isomer , the signals for C2/C6 and C3/C5 will typically be twice the intensity of C1 and C4 (assuming sufficient relaxation delay), but the number of peaks is the definitive metric.
Representative Chemical Shifts (CDCl
):
Nitrile Carbon (
): ~122 ppm (Distinctive weak signal).
C1 (alpha to CN): ~29-30 ppm.
Methyl Carbon: ~20-22 ppm.
Ring Methylenes: 20-35 ppm range.
Part 3: Proton (
) NMR & Stereochemistry[1][5][6]
Once the regioisomer (3 vs.[2] 4) is established via
C, NMR is used to determine the diastereomer (cis vs. trans). This relies on the Karplus equation , which relates the vicinal coupling constant () to the dihedral angle.[1]
The H1 Proton (Alpha to Nitrile)
The signal for the proton at C1 (H1) is the diagnostic handle. It typically appears as a multiplet between 2.3 – 2.6 ppm .
Critical Note: The "Trans" 4-isomer and "Cis" 3-isomer both exist in the diequatorial conformation and look similar in
NMR (both have wide H1 multiplets). This is why C NMR is required first to distinguish the regioisomers.
Part 4: Experimental Protocols
Protocol A: Sample Preparation
To ensure high-resolution spectra capable of resolving small coupling constants:
Solvent Selection: Use CDCl
(Chloroform-d) as the standard.
Expert Tip: If signal overlap occurs in the aliphatic region (0.8 - 2.0 ppm), switch to C
D (Benzene-d6). The magnetic anisotropy of the benzene ring often induces significant shifts in cyclohexane protons, resolving overlapping multiplets (ASIS effect).
Concentration:
NMR: 5-10 mg in 0.6 mL solvent.
C NMR: 20-50 mg in 0.6 mL solvent (higher concentration required for carbon sensitivity).
Filtration: Filter the solution through a cotton plug into the NMR tube to remove particulates that cause line broadening.
Protocol B: Instrument Parameters
Frequency: Minimum 400 MHz recommended for clear multiplet resolution.
C Parameters:
Decoupling: Proton-decoupled (
C{H}).
Scans (NS): Minimum 256 (due to low MW and potential relaxation issues).
Relaxation Delay (D1): Set to 2-3 seconds to ensure quaternary carbons (CN) and symmetric carbons integrate reliably (though integration is qualitative in standard
C).
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[6] (Standard text for coupling constant analysis).
Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH. (Source for symmetry-based signal counting).
PubChem. (2023). 4-Methylcyclohexanecarbonitrile Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. (Reference for chemical shift prediction tables).
analytical standard purity testing for 3-Methylcyclohexane-1-carbonitrile
As a Senior Application Scientist, evaluating the analytical purity of a specialized aliphatic nitrile like 3-Methylcyclohexane-1-carbonitrile (CAS: 38857-62-4) requires looking beyond standard pharmaceutical workflows....
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, evaluating the analytical purity of a specialized aliphatic nitrile like 3-Methylcyclohexane-1-carbonitrile (CAS: 38857-62-4) requires looking beyond standard pharmaceutical workflows. Because this molecule is a saturated cycloalkane derivative lacking a conjugated π-system[1][2], it exhibits negligible UV absorbance. Consequently, the traditional High-Performance Liquid Chromatography with UV detection (HPLC-UV) is entirely blind to it.
To establish a highly authoritative, ICH Q2(R2)-compliant Certificate of Analysis (CoA)[3][4], we must engineer a self-validating analytical ecosystem. This guide objectively compares the optimal modalities—Gas Chromatography-Flame Ionization Detection (GC-FID) and quantitative Nuclear Magnetic Resonance (qNMR)—and provides the mechanistic causality behind their implementation.
Comparative Analysis of Purity Testing Modalities
When validating an analytical standard, relying on a single technique introduces blind spots. The modern ICH Q2(R2) lifecycle approach encourages orthogonal methods to ensure the procedure is fit for its intended purpose[4][5].
Table 1: Performance Comparison for 3-Methylcyclohexane-1-carbonitrile Purity Testing
Insight: GC-FID provides the high-resolution separation needed to quantify structurally similar impurities (such as unreacted cyclohexanol precursors[1]), while qNMR acts as the ultimate arbiter of absolute mass, completely bypassing the need for a pre-existing reference standard of the analyte itself.
The Self-Validating Validation Workflow
To meet the rigorous standards of ICH Q2(R2)[4][7], the workflow must be designed so that the limitations of one method are covered by the strengths of another. If the GC-FID area percent (e.g., 99.8%) aligns with the qNMR mass fraction (e.g., 99.6% w/w), the system self-validates, proving the absence of hidden, non-volatile impurities.
Fig 1. ICH Q2(R2) orthogonal purity validation workflow for 3-Methylcyclohexane-1-carbonitrile.
Step-by-Step Experimental Methodologies
Protocol 1: GC-FID for Relative Purity and Isomeric Profiling
3-Methylcyclohexane-1-carbonitrile possesses two stereocenters (C1 and C3), meaning it exists as a mixture of cis and trans diastereomers (e.g., trans-(1S,3S)-3-methylcyclohexane-1-carbonitrile)[8]. A standard non-polar column will fail to resolve these.
Causality: The cyano groups on the stationary phase induce dipole-dipole interactions with the analyte's cyano group. This slight interaction differential is critical for achieving baseline resolution between the cis and trans isomers, proving "Specificity" under ICH Q2(R2)[3][5].
Step 2: Sample Preparation. Dissolve the standard in GC-grade dichloromethane (DCM) to a concentration of 1.0 mg/mL.
Causality: DCM is highly volatile and elutes well before the analyte. This prevents solvent tailing from obscuring early-eluting volatile impurities.
Step 3: Injection Parameters. Inject 1.0 µL with a split ratio of 50:1 at 250°C.
Causality: A high split ratio prevents column overloading. Overloading causes peak fronting, which artificially inflates the integration area of the main peak and masks closely eluting impurities.
Step 4: Oven Temperature Program. Hold at 80°C for 2 mins, ramp at 10°C/min to 200°C, hold for 5 mins.
Causality: The isothermal hold focuses the analyte band, while the gentle ramp ensures that structurally similar byproducts (like 3-methylcyclohexanol) separate cleanly based on boiling point and polarity[1].
Protocol 2: ¹H-qNMR for Absolute Purity Determination
Because GC-FID cannot detect non-volatile inorganic salts or highly polar polymeric impurities, qNMR is deployed to determine the absolute mass fraction.
Step 1: Internal Standard (IS) Selection. Weigh ~10 mg of the analyte and ~5 mg of 1,4-Dinitrobenzene (1,4-DNB) using a microbalance (d = 0.001 mg).
Causality: 1,4-DNB is the perfect IS here. Its aromatic protons resonate as a sharp singlet at ~8.4 ppm. The protons of 3-Methylcyclohexane-1-carbonitrile are strictly aliphatic; the proton alpha to the cyano group (C1-H) resonates as a multiplet around 2.6–2.8 ppm[9][10]. This massive chemical shift difference guarantees zero signal overlap, ensuring flawless integration.
Step 2: Solvent Preparation. Dissolve the mixture in 0.6 mL of CDCl₃ containing 0.03% TMS.
Step 3: Acquisition Parameters. Acquire the ¹H NMR spectrum at 500 MHz using a 90° pulse angle and a relaxation delay (D1) of 30 seconds.
Causality: T₁ relaxation times for small, rigid molecules can be surprisingly long. If the D1 delay is too short, the nuclei do not fully return to equilibrium between pulses, leading to truncated signal intensity and artificially low purity calculations. A 30-second delay ensures >99.9% magnetization recovery.
Step 4: Data Processing & Calculation. Phase and baseline correct the spectrum manually. Integrate the 1,4-DNB peak (8.4 ppm, 4 protons) and the C1-H analyte peak (~2.7 ppm, 1 proton)[9][10]. Calculate the absolute purity using the standard qNMR mass-ratio formula.
Conclusion
By synthesizing the high-resolution isomeric separation capabilities of GC-FID with the absolute quantitation power of qNMR, laboratories can generate a self-validating data package. This dual-modality approach not only satisfies but exceeds the rigorous lifecycle and Quality-by-Design (QbD) expectations outlined in the newly effective ICH Q2(R2) guidelines[4][5].
References
ICH Q2(R2) Validation of Analytical Procedures - MasterControl. MasterControl.
ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. QbD Group.
ICH Q2(R2)
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA).
Standard Operating Procedure: Handling and Disposal of 3-Methylcyclohexane-1-carbonitrile
As researchers and drug development professionals scale up the synthesis of complex cyclic compounds, the management of hazardous building blocks becomes a critical logistical and safety imperative. 3-Methylcyclohexane-1...
Author: BenchChem Technical Support Team. Date: March 2026
As researchers and drug development professionals scale up the synthesis of complex cyclic compounds, the management of hazardous building blocks becomes a critical logistical and safety imperative. 3-Methylcyclohexane-1-carbonitrile is a substituted aliphatic nitrile frequently utilized in organic synthesis. While highly valuable as a chemical intermediate, its nitrile functional group presents severe toxicological and reactive hazards that demand rigorous, self-validating disposal protocols.
This guide provides authoritative, step-by-step operational methodologies for the safe handling, segregation, and EPA-compliant disposal of 3-Methylcyclohexane-1-carbonitrile, ensuring laboratory safety and environmental compliance.
Chemical & Hazard Profile
Before initiating any operational workflow, personnel must understand the physicochemical properties of the substance to predict its behavior in waste streams. 3-Methylcyclohexane-1-carbonitrile is a volatile, flammable liquid that requires strict segregation from incompatible chemical classes.
To build a culture of safety, laboratory personnel must understand the causality behind hazard warnings. Aliphatic nitriles like 3-Methylcyclohexane-1-carbonitrile present two distinct pathways of severe toxicity: biological metabolism and chemical decomposition.
Biological Metabolism (Delayed Toxicity): Upon exposure via inhalation, ingestion, or dermal absorption, aliphatic nitriles undergo hepatic metabolism driven by Cytochrome P450 enzymes. This process slowly liberates free cyanide ions into the bloodstream, leading to delayed-onset cyanide poisoning[3][4]. At the cellular level, cyanide induces severe hypoxia by binding to cytochrome c oxidase, effectively halting mitochondrial oxidative phosphorylation and cellular respiration[5].
Chemical Decomposition (Acute Toxicity): The chemical reactivity of the nitrile group dictates strict waste segregation. If mixed with strong inorganic acids (e.g., sulfuric or nitric acid), or if subjected to thermal decomposition during a laboratory fire, the compound will rapidly evolve hydrogen cyanide (HCN) gas and toxic nitrogen oxides (NOx)[2].
Mechanisms of toxicity and hazardous byproduct generation from aliphatic nitriles.
Operational Handling & Spill Response Protocol
In the event of an accidental release, immediate and calculated action is required. Because nitrile vapors are heavier than air, they can travel to low or confined areas, creating invisible inhalation and explosion hazards.
Step-by-Step Spill Response Methodology:
Evacuation and Assessment: Immediately evacuate the immediate area and alert the Laboratory Safety Coordinator. Assess the volume of the spill from a safe distance.
PPE Donning: Responders must don appropriate Personal Protective Equipment (PPE). For significant nitrile spills, this includes chemical splash goggles, a lab coat, and double-gloving (nitrile inner gloves with butyl rubber outer gloves to prevent permeation)[6][7].
Source Control and Ventilation: Ensure the laboratory fume hood is operating at maximum exhaust. Eliminate all potential ignition sources (hot plates, static discharges), as the compound and its vapors are highly flammable.
Containment and Absorption: Apply an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or proprietary chemical spill pads) to the perimeter of the spill, working inward. Causality Note: Never use combustible materials like sawdust or paper towels, which can ignite or react with the chemical.
Collection and Packaging: Using non-sparking tools, scoop the absorbed mixture into a high-density polyethylene (HDPE) or glass container. Seal the container tightly to prevent the off-gassing of toxic vapors.
Decontamination: Wash the spill area with a mild alkaline soap solution to neutralize residual traces. Do not use acidic cleaning agents, which could trigger HCN release[5].
Proper waste accumulation is governed by the EPA's Resource Conservation and Recovery Act (RCRA). Laboratories must operate under strict Satellite Accumulation Area (SAA) regulations or Subpart K (Academic Laboratories) guidelines to prevent dangerous chemical interactions[8].
Table 2: EPA SAA Quantitative Limits & Rules
SAA Parameter
Regulatory Limit / Rule
Causality / Rationale
Volume Limit
Max 25 gallons in labs (55 gal in non-lab areas)[9]
Minimizes fire and toxic load in the active laboratory environment.
Acute Waste Limit
Max 1 quart (or 1 kg) of acutely hazardous waste
Limits exposure to highly lethal substances in the event of a container failure.
Container Status
Must be kept closed at all times unless actively adding waste[8]
Prevents volatilization of toxic nitrile vapors and mitigates accidental spills.
Step-by-Step Waste Segregation Protocol:
Select the Container: Utilize a chemically compatible container, typically a designated non-halogenated organic solvent waste carboy (HDPE or glass)[10].
Verify Compatibility (Self-Validation Step): Before adding 3-Methylcyclohexane-1-carbonitrile to any bulk waste container, verify the pH and chemical history of the receiving vessel. Ensure the waste stream contains NO aqueous acids (e.g., sulfuric acid) or heavy oxidizers (e.g., nitric acid, chromic acid)[9]. Causality Note: Mixing aliphatic nitriles with strong acids causes a violent exothermic reaction that releases lethal HCN gas.
Labeling: Affix a hazardous waste tag immediately upon adding the first drop of waste. The label must explicitly list the chemical constituents and primary hazards (e.g., "Toxic, Flammable"). Under EPA Subpart K, specific RCRA waste codes are not strictly required on the SAA label while accumulating, but must be applied before off-site transport[8].
Storage: Store the waste container in secondary containment within a flammable storage cabinet or under a fume hood, physically separated from incompatible waste streams[9].
Final Disposal & Lab Pack Management
Under no circumstances should 3-Methylcyclohexane-1-carbonitrile be flushed down laboratory drains[11]. The ultimate destruction of this chemical must be conducted at an EPA-permitted Treatment, Storage, and Disposal Facility (TSDF)[8].
Disposal Methodology:
Lab Packing: A licensed hazardous waste broker will categorize and segregate the chemical into a lab pack. Government regulations forbid lab pack chemicals from being combined without a licensed chemist overseeing the process to prevent volatile eruptions[11].
Manifesting: The waste is assigned appropriate EPA RCRA waste codes (typically D001 for ignitability, alongside applicable toxicity codes) and manifested for transport.
Incineration (Thermal Destruction): The standard, EPA-approved disposal method for aliphatic nitriles is high-temperature incineration (often via fuel blending). Causality Note: Incineration completely oxidizes the carbon framework. Because the combustion of nitrogen-containing compounds generates NOx and potentially trace HCN, the incinerator must be equipped with post-combustion environmental scrubbers (e.g., alkaline scrubbers) to neutralize these toxic exhaust gases before atmospheric release[2].
Workflow for the segregation, accumulation, and EPA-compliant disposal of aliphatic nitrile waste.
Advanced Laboratory Safety and Operational Guide: Handling 3-Methylcyclohexane-1-carbonitrile
As a Senior Application Scientist, I frequently see standard laboratory safety protocols applied too broadly. 3-Methylcyclohexane-1-carbonitrile (CAS 38857-62-4) is a highly valuable alicyclic nitrile intermediate used i...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently see standard laboratory safety protocols applied too broadly. 3-Methylcyclohexane-1-carbonitrile (CAS 38857-62-4) is a highly valuable alicyclic nitrile intermediate used in complex drug development, but it requires a specialized handling approach. Treating this compound like a standard organic solvent is a critical error. This guide provides a self-validating, step-by-step operational protocol grounded in mechanistic causality to ensure absolute safety and scientific integrity in your laboratory.
The Causality of Hazard: Why Standard PPE Fails
The primary danger of 3-Methylcyclohexane-1-carbonitrile extends far beyond immediate skin or eye irritation. The severe toxicity of aliphatic and alicyclic nitriles is intrinsically linked to their hepatic metabolism. When absorbed through the skin, inhaled, or ingested, these compounds are oxidized by Cytochrome P450 enzymes (specifically CYP2E1) into epoxides and cyanohydrins, which subsequently decompose to release highly toxic free cyanide ions (CN⁻) 1.
This mechanism leads to delayed cyanide toxicity ; symptoms of cellular hypoxia may not appear until hours after an exposure event. Furthermore, these nitriles can evolve lethal hydrogen cyanide (HCN) gas and nitrogen oxides (NOx) when exposed to extreme heat or strong acids [[2]]().
Metabolic pathway of aliphatic nitriles leading to delayed cyanide toxicity.
Quantitative Hazard Data & PPE Specifications
To mitigate the risks of dermal absorption and inhalation, Personal Protective Equipment (PPE) selection must be strictly dictated by the compound's physical properties. Standard thin nitrile examination gloves are insufficient for prolonged contact due to rapid breakthrough times with organic solvents 2.
Requires stringent barrier protection and engineering controls.
Flash Point
~65 °C (149 °F)
Combustible liquid. Keep away from static discharge and open flames.
Density
0.919 g/mL at 25 °C
Floats on water; requires specific inert absorbent materials for spills.
Vapor Pressure
Low at RT, hazardous if heated
Must be handled in a continuously operating chemical fume hood.
Table 2: Mandated Personal Protective Equipment (PPE)4
PPE Category
Recommended Specification
Causality / Justification
Hand Protection
Butyl rubber or Silver Shield® laminate
Standard nitrile gloves offer poor resistance to many organic solvents. Butyl rubber prevents dermal absorption and subsequent delayed toxicity.
Eye Protection
Chemical splash goggles (ANSI Z87.1)
Prevents conjunctival absorption of highly toxic splashes during transfer operations.
Body Protection
Flame-resistant (FR) lab coat
Mitigates the risk of combustion and prevents pooling of liquid against the skin.
Respiratory
NIOSH-approved respirator with OV cartridges
Required ONLY if handling outside a fume hood or during spill cleanup.
Step-by-Step Operational Protocol
Every protocol executed in the lab must be a self-validating system. Do not proceed to the next step unless the previous condition is explicitly verified.
Phase 1: Pre-Operational Validation
Verify Engineering Controls: Ensure the chemical fume hood is operational with a face velocity of 80-100 feet per minute (fpm). Do not open the sash above the indicated safety line.
Check Antidote Availability: Confirm that a cyanide antidote kit (containing hydroxocobalamin or sodium thiosulfate) is unexpired and accessible in the medical cabinet, per institutional policy for nitrile handling.
Clear the Workspace: Remove all strong acids, bases, and oxidizing agents from the hood to prevent the accidental generation of HCN gas in the event of a spill 2.
Phase 2: Active Handling
Don PPE: Put on your FR lab coat, chemical splash goggles, and double-glove (inner thin nitrile for dexterity, outer butyl rubber for chemical resistance).
Transfer Protocol: Use a closed-system transfer or a glass syringe with a Luer-lock tip to dispense 3-Methylcyclohexane-1-carbonitrile. Avoid pouring directly from the bottle to minimize vapor displacement.
Seal Immediately: Cap the source bottle immediately after use. Store the primary container in a ventilated, flammable storage cabinet away from light and heat.
Phase 3: Post-Experiment Decontamination
Glove Removal: Remove the outer butyl gloves using the "beak method" to avoid touching the contaminated exterior.
Skin Decontamination: Wash hands and forearms immediately with copious amounts of soap and water. CRITICAL: Do not use alcohol-based hand sanitizers. Alcohol dilates pores and strips skin lipids, which exponentially increases the dermal absorption rate of any residual nitrile 1.
Spill Response and Disposal Plan
Because alicyclic nitriles are highly toxic to aquatic life, they must never be disposed of in the sink or standard aqueous waste streams 5.
Spill Response Workflow
Assess: If the spill is >50 mL or occurs outside a fume hood, evacuate the lab immediately and call Environmental Health and Safety (EHS).
Contain: For small spills strictly inside the hood, cover the liquid with an inert absorbent (e.g., dry sand, earth, or vermiculite). Do not use combustible absorbents like sawdust.
Collect: Use non-sparking tools to scoop the saturated absorbent into a hazardous waste container.
Clean: Wash the spill area with a mild alkaline soap solution.
Operational workflow for aliphatic nitrile spill assessment and containment.
Disposal Plan
Consolidate waste in a clearly labeled, chemically compatible container (e.g., high-density polyethylene or glass). Segregate this waste strictly from acids. The waste must be routed to a licensed hazardous waste facility for high-temperature incineration equipped with NOx and HCN scrubbers, as burning nitriles produces highly toxic byproducts 2.
References
Taylor & Francis. "Nitriles – Knowledge and References." 1
Interactive Learning Paradigms, Incorporated. "The MSDS HyperGlossary: Nitrile."2
Apollo Scientific. "Cyclohexanecarbonitrile - Safety Data Sheet." 5